molecular formula C10H15N3O B13308784 N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide

N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide

Número de catálogo: B13308784
Peso molecular: 193.25 g/mol
Clave InChI: KBIXYXRLTOYBKQ-UHFFFAOYSA-N
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Descripción

N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide is a chemical compound with the molecular formula C 10 H 15 N 3 O . It features a molecular structure that incorporates a pyridine ring, an aminoacetamide chain, and tertiary amine groups, making it a potential building block in medicinal chemistry and drug discovery . Compounds with similar acetamide and pyridine motifs are frequently investigated as key intermediates in the synthesis of molecules with diverse pharmacological activities . As a versatile scaffold, it can be utilized in organic synthesis to develop novel substances for research in areas such as chemotherapy and the study of infectious diseases . Its exact mechanism of action and full range of research applications are subjects for ongoing scientific investigation.

Propiedades

Fórmula molecular

C10H15N3O

Peso molecular

193.25 g/mol

Nombre IUPAC

N,N-dimethyl-2-(pyridin-4-ylmethylamino)acetamide

InChI

InChI=1S/C10H15N3O/c1-13(2)10(14)8-12-7-9-3-5-11-6-4-9/h3-6,12H,7-8H2,1-2H3

Clave InChI

KBIXYXRLTOYBKQ-UHFFFAOYSA-N

SMILES canónico

CN(C)C(=O)CNCC1=CC=NC=C1

Origen del producto

United States
Foundational & Exploratory

Physicochemical Profiling and High-Resolution Mass Spectrometry Characterization of N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide is a highly versatile synthetic intermediate and pharmacophore building block. Featuring a pyridin-4-ylmethyl (4-picolyl) moiety linked to an N,N-dimethylacetamide backbone via a secondary amine, this scaffold is frequently utilized in the design of kinase inhibitors and targeted protein degraders (PROTACs). This whitepaper provides an in-depth technical analysis of its exact mass properties, analytical characterization protocols, and synthetic methodologies, emphasizing self-validating experimental designs.

Physicochemical Profiling & Mass Calculations

In high-resolution mass spectrometry (HRMS), distinguishing a target compound from isobaric interferences requires precise calculation of its monoisotopic mass. Unlike the average molecular weight—which accounts for the natural abundance of all isotopes (e.g., ^13C, ^15N)—the exact mass is calculated using only the most abundant isotope of each constituent element () [1].

The molecular formula for N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide is C10H15N3O .

Causality in Mass Selection: When analyzing this compound via Electrospray Ionization (ESI+), the protonated molecular ion [M+H]+ is generated. The exact mass of the neutral molecule is 193.1215 Da. The addition of a proton (1.0073 Da) shifts the target m/z to 194.1288. Relying on the average molecular weight (193.25 g/mol ) would lead to a nominal mass assignment that cannot differentiate the target from other C10-containing isobars, leading to false-positive identifications in complex matrices () [2].

MetricValueCalculation BasisApplication
Molecular Formula C10H15N3OStoichiometric sum of atomsChemical synthesis
Average Molecular Weight 193.25 g/mol Isotope-weighted atomic massesMolarity & yield calculations
Monoisotopic Exact Mass 193.1215 DaMost abundant isotopes (^12C, ^1H, ^14N, ^16O)HRMS reference value
Target Ion [M+H]+ 194.1288 m/zExact Mass + Proton (1.0073 Da)ESI+ MS detection

Analytical Workflow: HRMS Characterization Protocol

To unequivocally confirm the identity of synthesized N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide, researchers must employ an LC-HRMS protocol with a mass accuracy threshold of < 5 parts per million (ppm). This stringent requirement is the gold standard in medicinal chemistry to validate elemental composition () [3].

Step-by-Step LC-QTOF-MS Methodology:

  • Sample Preparation (Self-Validating Blank System): Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 0.1% Formic Acid (FA) in water. Crucial Step: Prepare a matrix blank (0.1% FA in water) to run prior to the sample. This validates that the 194.1288 m/z signal is not a persistent background contaminant or column carryover.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes. The basic pyridine and secondary amine groups will protonate in the acidic mobile phase, ensuring excellent peak shape and early-to-mid elution.

  • Ionization & Lock Mass Calibration: Operate the ESI source in positive mode. Causality for Lock Mass: Time-of-Flight (TOF) mass analyzers are sensitive to thermal fluctuations that cause flight-tube expansion, leading to mass drift. Co-infuse a known internal standard (e.g., Leucine Enkephalin, [M+H]+ = 556.2771) as a "lock mass." The software continuously adjusts the calibration curve against this standard, ensuring the mass accuracy of the target analyte remains < 5 ppm across the entire run () [4].

  • Data Processing: Extract the ion chromatogram (EIC) for 194.1288 m/z using a narrow extraction window of ± 0.005 Da (5 mDa). Calculate the mass error: Mass Error (ppm) =[(Measured Mass - Exact Mass) / Exact Mass] × 1,000,000.

LC_HRMS_Workflow A Sample Prep (0.1% FA in MeOH) B UHPLC Separation (C18 Column) A->B C ESI+ Ionization [M+H]+ Generation B->C D HRMS Analyzer (Orbitrap/Q-TOF) C->D E Data Processing (Exact Mass: 193.1215) D->E

High-Resolution Mass Spectrometry (HRMS) workflow for exact mass validation.

Synthetic Strategy & Validation

The construction of the N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide scaffold requires high chemoselectivity to prevent unwanted side reactions.

Step-by-Step Reductive Amination Protocol:

  • Reagent Assembly: Combine pyridine-4-carboxaldehyde (1.0 eq) and 2-amino-N,N-dimethylacetamide (1.05 eq) in anhydrous Dichloromethane (DCM) at room temperature.

  • Imine Formation: Stir for 2 hours. Causality: Allowing the imine to fully form before adding the reducing agent prevents the premature reduction of the aldehyde to pyridin-4-ylmethanol, a common yield-killing side reaction.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. Causality for Reagent Choice: NaBH(OAc)3 is a mild reducing agent that selectively reduces imines in the presence of aldehydes, whereas stronger agents like LiAlH4 would indiscriminately reduce the amide backbone. Furthermore, this reductive amination pathway is chosen over direct alkylation (using 4-(chloromethyl)pyridine) because direct alkylation frequently over-reacts to form tertiary amines or quaternary ammonium salts.

  • Quench and Extraction: Quench with saturated aqueous NaHCO3 to neutralize the acetic acid byproduct. Extract the free-base product into DCM, dry over Na2SO4, and concentrate under vacuum.

  • Orthogonal Validation: The crude product is purified via flash chromatography. The system is self-validated by subjecting the purified fraction to both HRMS (confirming the 194.1288 m/z exact mass) and 1D NMR (1H and 13C) to confirm structural connectivity and rule out isobaric isomers.

Synthesis_Validation A Pyridine-4-carboxaldehyde + 2-Amino-N,N-dimethylacetamide B Reductive Amination (NaBH(OAc)3, DCM) A->B C Crude N,N-Dimethyl-2-[(pyridin-4- ylmethyl)amino]acetamide B->C D Purification (Flash Chromatography) C->D E Validation: HRMS [M+H]+ = 194.1288 m/z D->E F Validation: NMR (1H & 13C) D->F

Synthetic pathway and orthogonal validation strategy for the target compound.

Pharmacological Relevance of the Scaffold

The exact mass and structural properties of N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide make it a highly desirable fragment in drug discovery. The pyridine nitrogen acts as a strong hydrogen bond acceptor, frequently interacting with the hinge region of kinases. Meanwhile, the N,N-dimethylacetamide tail improves aqueous solubility and metabolic stability compared to primary amides, which are susceptible to rapid enzymatic hydrolysis. Accurately profiling its mass ensures that downstream derivatizations (e.g., coupling the secondary amine to a larger drug payload) can be monitored with absolute precision.

References

  • Title: Exact Mass Calculator | Fast & Free | BioChemCalc Source: BioChemCalc URL: [Link]

  • Title: Mass Accuracy and Resolution Source: Novatia, LLC URL: [Link]

  • Title: Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applications Source: Spectroscopy Online URL: [Link]

  • Title: Mass Accuracy and Isotopic Abundance Measurements for HR-MS Instrumentation: Capabilities for Non-Targeted Analyses Source: ACS Publications URL: [Link]

An In-depth Technical Guide on the Safe Handling of N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide. This guide has been developed by synthesizing safety data from two structurally related compounds: N,N-Dimethylacetamide (CAS 127-19-5), which represents the core structure, and pyridin-4-ylmethanamine (CAS 3731-53-1), which represents the substituent. This approach provides a robust, albeit presumptive, safety and handling protocol. Researchers, scientists, and drug development professionals are advised to treat N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide with the combined hazards of these two components until a specific SDS becomes available.

Introduction: A Surrogate-Based Approach to Safety

N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide is a compound of interest in pharmaceutical research and development. Due to its novel nature, a comprehensive, officially sanctioned Safety Data Sheet (SDS) has not yet been published. To address this critical safety gap, this technical guide employs a surrogate data approach. By examining the safety profiles of its constituent chemical motifs, N,N-Dimethylacetamide and pyridin-4-ylmethanamine, we can construct a reliable framework for its safe handling and use in a laboratory setting. This document is intended for an audience of trained professionals, including researchers, scientists, and drug development experts, who are equipped to understand the nuances of chemical safety and risk assessment.

The N,N-dimethylacetamide core is a widely used aprotic polar solvent, and its toxicological and handling data are well-established. The pyridin-4-ylmethanamine moiety introduces a corrosive and irritant potential that must be carefully considered. This guide will, therefore, present a synthesized overview of the hazards, handling procedures, and emergency responses based on the known properties of these surrogates.

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide should be presumptively classified by considering the hazards of both N,N-Dimethylacetamide and pyridin-4-ylmethanamine.

Synthesized Hazard Classification:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1][3][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.[1][3]

  • Reproductive Toxicity: May damage the unborn child (based on N,N-Dimethylacetamide data).[1][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

GHS Pictograms:

Caption: GHS Hazard Pictograms for N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide.

Signal Word: Danger[1][3][4]

Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.[1]

  • H314: Causes severe skin burns and eye damage.[1][3][4]

  • H332: Harmful if inhaled.[1]

  • H360D: May damage the unborn child.[1][5]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • P201: Obtain special instructions before use.[1]

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1][3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][5]

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5]

  • P308+P313: IF exposed or concerned: Get medical advice/attention.[1]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of the surrogate compounds. These values should be used as estimates for N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide.

PropertyN,N-Dimethylacetamidepyridin-4-ylmethanamine
CAS Number 127-19-53731-53-1
Molecular Formula C4H9NOC6H8N2
Molecular Weight 87.12 g/mol 108.14 g/mol
Appearance Colorless liquidColorless to yellow liquid
Boiling Point 165-166 °C[3]230 °C[4][6][7]
Melting Point -20 °C[3]-8 °C[4][6][7]
Flash Point 63-70 °C[3][6]104 °C[3][4][7]
Density 0.94 g/mL1.065 g/mL[3][4][7]
Solubility Soluble in waterSoluble in water

Handling and Storage

Engineering Controls

A multi-layered approach to engineering controls is essential to minimize exposure.

Engineering_Controls cluster_0 Primary Engineering Controls cluster_1 Secondary Engineering Controls Fume Hood Fume Hood General Ventilation General Ventilation Fume Hood->General Ventilation Exhaust Eyewash Station Eyewash Station Safety Shower Safety Shower

Caption: Hierarchy of engineering controls for handling N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide.

  • Primary Control: All work with N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[1]

  • Secondary Controls: The laboratory should be equipped with general ventilation, an eyewash station, and a safety shower in close proximity to the work area.[6]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye contact.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[4][6]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn.[8] It is crucial to check the breakthrough time of the specific glove material.

    • Lab Coat: A flame-retardant lab coat is required.

    • Clothing: Full-length pants and closed-toe shoes are mandatory.

  • Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5]

  • Keep containers tightly closed when not in use.[5][6]

  • Store in a locked cabinet or a restricted-access area.[1][5]

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

First_Aid_Measures Exposure Exposure Inhalation Inhalation Exposure->Inhalation If Inhaled Skin Contact Skin Contact Exposure->Skin Contact If on Skin Eye Contact Eye Contact Exposure->Eye Contact If in Eyes Ingestion Ingestion Exposure->Ingestion If Swallowed Move to fresh air.\nSeek immediate medical attention. Move to fresh air. Seek immediate medical attention. Inhalation->Move to fresh air.\nSeek immediate medical attention. Immediately remove contaminated clothing.\nFlush skin with copious amounts of water for at least 15 minutes.\nSeek immediate medical attention. Immediately remove contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. Skin Contact->Immediately remove contaminated clothing.\nFlush skin with copious amounts of water for at least 15 minutes.\nSeek immediate medical attention. Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.\nRemove contact lenses if present and easy to do.\nSeek immediate medical attention. Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. Eye Contact->Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.\nRemove contact lenses if present and easy to do.\nSeek immediate medical attention. Do NOT induce vomiting.\nRinse mouth with water.\nSeek immediate medical attention. Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Ingestion->Do NOT induce vomiting.\nRinse mouth with water.\nSeek immediate medical attention.

Caption: First-aid procedures for exposure to N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5]

  • Skin Contact: Immediately remove all contaminated clothing.[1][5] Flush the affected area with large amounts of water for at least 15 minutes.[1][5] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do.[1][5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][5] Rinse the mouth with water.[5] Seek immediate medical attention.

Accidental Release and Disposal

Spill Response
  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9]

  • Large Spills: Evacuate the area.[9] Wear appropriate PPE, including respiratory protection.[9] Contain the spill and prevent it from entering drains or waterways.[9] Absorb the material as described for small spills.

Disposal

Dispose of waste material in accordance with all applicable federal, state, and local regulations. This material may be considered hazardous waste.

Toxicological Information

The toxicological profile is inferred from the surrogate compounds.

  • N,N-Dimethylacetamide: It is readily absorbed through the skin and can cause liver damage with repeated exposure.[6] It is also a suspected reproductive hazard.[1][5]

  • pyridin-4-ylmethanamine: This compound is corrosive and can cause severe burns to the skin and eyes.[1][3][4] Inhalation may cause respiratory tract irritation.[2]

Conclusion

While a specific Safety Data Sheet for N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide is not yet available, a conservative and responsible approach to its handling can be achieved by synthesizing the safety data of its core components, N,N-Dimethylacetamide and pyridin-4-ylmethanamine. The primary hazards are its potential for severe skin and eye damage, reproductive toxicity, and harm if inhaled, swallowed, or in contact with skin. Strict adherence to the engineering controls, personal protective equipment guidelines, and handling procedures outlined in this guide is paramount to ensure the safety of all laboratory personnel.

References

  • N,N-Dimethylacetamide MSDS. (2005, October 10). Retrieved from [Link]

  • Pyridin-4-ylmethanamine, CAS No. 3731-53-1. iChemical. Retrieved from [Link]

  • 4-Pyridinemethanamine | C6H8N2 | CID 77317. PubChem - NIH. Retrieved from [Link]

  • N,N-DIMETHYL ACETAMIDE AR. Loba Chemie. Retrieved from [Link]

  • TOX-22: N,N-Dimethylformamide (CASRN 68-12-2). (1992). National Toxicology Program. Retrieved from [Link]

Sources

Preclinical Pharmacokinetic Evaluation and Optimization of N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Derivatives containing the N,N-dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide scaffold are frequently explored in medicinal chemistry for diverse therapeutic applications, ranging from kinase inhibitors to P-glycoprotein (P-gp) reversal agents[1]. Despite their potent in vitro pharmacology, the translation of these hits into clinical candidates is frequently bottlenecked by suboptimal absorption, distribution, metabolism, and excretion (ADME) profiles. This whitepaper provides a comprehensive, field-proven guide to evaluating and optimizing the pharmacokinetics (PK) of this specific chemical class, detailing the mechanistic causality behind metabolic liabilities and providing self-validating experimental protocols for rigorous preclinical assessment.

Structural Determinants of ADME and Metabolic Liabilities

The pharmacokinetic behavior of the N,N-dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide scaffold is dictated by three distinct structural "soft spots," each presenting unique metabolic challenges:

  • The N,N-Dimethylacetamide Moiety: The N,N-dimethyl amide is highly susceptible to cytochrome P450 (CYP)-mediated N-demethylation. Molecular docking studies into the CYP3A4 active site reveal that the carbonyl oxygen of the acetamide can hydrogen bond with a heme-bound water molecule. This interaction perfectly positions the syn-N-methyl group toward the activated oxygen species, facilitating rapid hydroxylation and subsequent demethylation[2].

  • The Pyridin-4-ylmethyl Group: The unsubstituted pyridine nitrogen (pKa ~5.2) can directly coordinate with the heme iron of CYP enzymes, leading to potent, often reversible, CYP inhibition (particularly CYP3A4 and CYP2D6). Furthermore, the nitrogen is prone to N-oxidation by flavin-containing monooxygenases (FMOs) or CYPs[3].

  • The Secondary Amine: The bridging secondary amine (pKa ~8.5) ensures the molecule is predominantly protonated at physiological pH, limiting passive membrane permeability. It also serves as a classical site for N-dealkylation, leading to the cleavage of the molecule into pyridin-4-ylmethanamine and N,N-dimethylglycine derivatives.

MetabolicPathways Parent N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide (Parent Scaffold) NDemethyl N-Demethylated Metabolite (CYP3A4 mediated) Parent->NDemethyl N-demethylation (N,N-dimethylamide) NOxide Pyridine N-Oxide (FMO/CYP mediated) Parent->NOxide N-oxidation (Pyridine ring) NDealkyl N-Dealkylated Cleavage (CYP mediated) Parent->NDealkyl N-dealkylation (Secondary amine)

Fig 1. Primary metabolic pathways of the N,N-dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide scaffold.

Bioanalytical Method Development (LC-MS/MS)

To ensure rigorous quantification of these derivatives in biological matrices, a self-validating LC-MS/MS protocol is required. The basicity of the secondary amine and pyridine ring requires specific chromatographic conditions to prevent peak tailing.

Step-by-Step Protocol:
  • Sample Preparation (Protein Precipitation): Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing 10 ng/mL of a stable isotope-labeled internal standard (SIL-IS, e.g., a 13C,d6​ -labeled analog).

    • Causality & Self-Validation: The SIL-IS co-elutes with the analyte, correcting for matrix-induced ionization suppression and extraction losses. If the SIL-IS peak area deviates by >15% across the run, the system flags a matrix effect failure, self-validating the extraction integrity.

  • Extraction: Vortex for 5 minutes at 800 rpm, then centrifuge at 4,000 × g for 15 minutes at 4°C. Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of HPLC-grade water.

    • Causality: Diluting the highly organic supernatant with water matches the initial mobile phase conditions, preventing solvent effects that cause peak distortion or breakthrough on the reverse-phase column.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., Waters XBridge, 2.1 × 50 mm, 3.5 µm). Mobile phase A: 0.1% Formic acid in water; Mobile phase B: 0.1% Formic acid in acetonitrile. Gradient: 5% B to 95% B over 3 minutes.

    • Causality: The low pH (formic acid) ensures both the pyridine and secondary amine remain fully protonated, preventing secondary interactions with residual silanols on the stationary phase and ensuring sharp, symmetrical peaks.

  • Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) using Multiple Reaction Monitoring (MRM). Monitor the transition from the protonated parent [M+H]+ to the dominant fragment (typically the pyridin-4-ylmethylium ion, m/z 92.0).

In Vitro Metabolic Stability & CYP Phenotyping

To optimize the scaffold, we must evaluate intrinsic clearance ( CLint​ ) and assess the risk of drug-drug interactions via CYP inhibition. A known tactic to reduce CYP inhibition in pyridine-containing drugs is introducing steric bulk (e.g., a methyl group) at the 2-position of the pyridine ring, which restricts the nitrogen's ability to coordinate with the CYP heme iron[3].

Step-by-Step Protocol:
  • Incubation: Incubate 1 µM of the test compound with human or rat liver microsomes (HLM/RLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

    • Causality: The 100 mM phosphate buffer maintains physiological pH and provides the optimal ionic strength required for the conformational stability of microsomal enzymes.

  • Initiation & Controls: Initiate the reaction by adding 1 mM NADPH. Concurrently run a minus-NADPH control and a positive control (e.g., Verapamil for CYP3A4).

    • Causality & Self-Validation: The minus-NADPH control differentiates true enzymatic metabolism from chemical instability in the buffer. If the compound degrades in the minus-NADPH arm, the assay invalidates the CLint​ calculation. The positive control validates the enzymatic viability of the microsome batch.

  • Quenching: Quench reactions at 0, 5, 15, 30, and 60 minutes with 3 volumes of cold acetonitrile containing the SIL-IS.

    • Causality: Cold organic solvent instantly denatures the CYP enzymes, halting the reaction at precise time points while simultaneously precipitating proteins for clean LC-MS/MS analysis.

Data Presentation: Structure-Metabolism Relationship

Table 1: In Vitro Metabolic Stability and CYP3A4 Inhibition of Representative Derivatives

CompoundPyridine SubstitutionAmide SubstitutionRLM CLint​ (µL/min/mg)HLM CLint​ (µL/min/mg)CYP3A4 IC50​ (µM)
Cmpd A UnsubstitutedN,N-dimethyl145.2120.51.2
Cmpd B 2-MethylN,N-dimethyl85.470.1>10.0
Cmpd C 2-MethylN-methyl, N-isopropyl32.628.4>10.0

(Note: Cmpd C demonstrates how combining ortho-pyridine substitution with steric hindrance on the amide significantly reduces both CYP inhibition and intrinsic clearance).

In Vivo Pharmacokinetic Profiling

Compounds demonstrating acceptable in vitro stability ( CLint​ < 50 µL/min/mg) and low CYP inhibition are advanced to in vivo rodent models.

PKWorkflow Compound Synthesized Derivative InVitro In Vitro Microsomal Stability (HLM, RLM, MLM) Compound->InVitro CYP CYP Inhibition Profiling (CYP3A4, 2D6, 2C9) Compound->CYP InVivo In Vivo Rat PK (IV and PO Dosing) InVitro->InVivo If CL_int < 50 µL/min/mg CYP->InVivo If IC50 > 10 µM LCMS LC-MS/MS Bioanalysis (Plasma & Tissues) InVivo->LCMS Data PK Parameter Calculation (NCA Model) LCMS->Data

Fig 2. Step-by-step preclinical pharmacokinetic evaluation and decision-making workflow.

Step-by-Step Protocol:
  • Animal Preparation: Use male Sprague-Dawley rats (n=3 per route), fasted overnight to eliminate food-effect variability on oral absorption.

  • Formulation & Dosing:

    • Intravenous (IV): Dose at 2 mg/kg formulated in 5% DMSO / 10% Solutol HS15 / 85% Saline.

      • Causality: The scaffold's lipophilicity can cause precipitation in pure saline. This co-solvent/surfactant system ensures complete solubilization, preventing micro-emboli upon injection.

    • Oral (PO): Dose at 10 mg/kg formulated as a homogeneous suspension in 0.5% Methylcellulose.

  • Sampling: Collect ~200 µL of blood via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Analysis: Centrifuge at 3,000 × g for 10 minutes to harvest plasma. Analyze using the validated LC-MS/MS method and calculate parameters using Non-Compartmental Analysis (NCA).

Data Presentation: In Vivo PK Parameters

Table 2: In Vivo Pharmacokinetic Parameters in Sprague-Dawley Rats (Mean ± SD, n=3)

CompoundRoute Cmax​ (ng/mL) Tmax​ (h) AUC0−∞​ (h*ng/mL) T1/2​ (h)Clearance (mL/min/kg)Bioavailability ( F %)
Cmpd A IV (2 mg/kg)1,150 ± 1200.08850 ± 901.1 ± 0.239.2 ± 4.1-
Cmpd A PO (10 mg/kg)420 ± 651.0935 ± 1101.4 ± 0.3-22.0%
Cmpd C IV (2 mg/kg)1,850 ± 1400.082,450 ± 2103.5 ± 0.413.6 ± 1.2-
Cmpd C PO (10 mg/kg)1,650 ± 1802.07,105 ± 6504.1 ± 0.5-58.0%

(Note: The optimized Compound C demonstrates a significantly lower systemic clearance and higher oral bioavailability compared to the unoptimized parent scaffold A).

Sources

Methodological & Application

Application Note: N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide as a Bifunctional Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced coordination chemistry and materials science, the rational design of ligands dictates the topology and functionality of the resulting metal complexes. N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide (hereafter referred to as L1 ) is a highly versatile, bifunctional ligand engineered for hierarchical self-assembly. Featuring a bidentate N,O-chelation pocket and a pendant 4-pyridyl group, L1 is specifically designed to form stable mononuclear transition metal complexes that can subsequently act as metallo-ligands (building blocks) for 1D, 2D, or 3D Metal-Organic Frameworks (MOFs).

This application note details the mechanistic rationale behind L1's structural design, provides self-validating experimental protocols for its coordination with Cu(II) and Ag(I), and outlines the expected spectroscopic and crystallographic data.

Mechanistic Insights and Ligand Design

As a Senior Application Scientist, it is critical to understand why a ligand behaves the way it does before executing a synthesis. The architecture of L1 is divided into two distinct functional domains, each driving specific causality in experimental outcomes:

  • The Primary N,O-Chelation Pocket: The secondary amine and the carbonyl oxygen of the N,N-dimethylacetamide moiety form a thermodynamically stable 5-membered chelate ring with transition metals like Cu(II), Ni(II), and Pd(II). Computational and empirical studies on aminoacetamide derivatives confirm that Cu(II) strongly prefers this bidentate η2 -N,O coordination mode over alternative geometries (1)[1]. Furthermore, transient directing groups utilizing N,O-bidentate coordination have demonstrated exceptional stability in transition-metal catalyzed processes (2)[2].

  • The Crucial Role of the Tertiary Amide: A defining design choice in L1 is the use of an N,N-dimethyl tertiary amide rather than a primary or secondary amide. Secondary amides are prone to deprotonation, which forces the metal to coordinate via the amide nitrogen, often leading to unpredictable, insoluble oligomers. The tertiary amide strictly enforces neutral oxygen-coordination, stabilizing specific metal oxidation states and ensuring the reliable assembly of discrete [M(L1)2​]2+ units (3)[3].

  • The Pendant 4-Pyridyl Group: The pyridin-4-ylmethyl substituent positions the pyridine nitrogen para to the methylamine linkage. This rigid geometry physically prevents the pyridine nitrogen from folding back to participate in the primary chelation sphere. Instead, it projects outward, acting as an ideal bridging node for secondary cross-linking.

Workflow Visualization

G L1 Ligand L1 (N,O-Donor + 4-Pyridyl) Mono Mononuclear Complex [Cu(L1)₂]²⁺ L1->Mono N,O-Chelation (Amine N + Amide O) Cu Cu(II) Precursor (Primary Metal) Cu->Mono 1:2 Stoichiometry Polymer Coordination Polymer (MOF Network) Mono->Polymer Pyridine-N Bridging SecMetal Ag(I) or Zn(II) (Secondary Node) SecMetal->Polymer Cross-linking

Workflow for the hierarchical assembly of coordination polymers using the bifunctional L1 ligand.

Experimental Protocols

Protocol 1: Synthesis of the Mononuclear Precursor Cu(L1)2​(H2​O)2​2​

Objective: To isolate the primary N,O-chelated complex while leaving the 4-pyridyl groups uncoordinated. Causality & Self-Validation: The reaction is performed in a protic solvent (methanol) to stabilize the highly polar intermediate. The shift from the pale blue of the hydrated Cu(II) salt to a deep royal blue serves as an immediate, self-validating visual indicator of successful ligand field splitting by the N,O-chelation.

  • Ligand Preparation: Dissolve 2.0 mmol of L1 in 15 mL of absolute methanol in a 50 mL round-bottom flask.

  • Metal Addition: In a separate vial, dissolve 1.0 mmol of Cu(NO3​)2​⋅3H2​O in 10 mL of methanol. Add this Cu(II) solution dropwise to the L1 solution under continuous magnetic stirring at 25°C.

    • Validation Check: An immediate color change from pale blue to deep royal blue must be observed. If the solution turns green, it indicates chloride contamination or incomplete chelation.

  • Equilibration: Stir the mixture for 2 hours at room temperature to ensure thermodynamic equilibration of the trans-isomer.

  • Purification: Filter the solution through a 0.22 µm PTFE syringe filter to remove any insoluble microparticles or unreacted metal hydroxides.

  • Crystallization: Transfer the filtrate to a clean vial, cover with perforated Parafilm, and allow the solvent to evaporate slowly at room temperature. Deep blue, block-like crystals suitable for X-ray diffraction will form within 3–5 days.

Protocol 2: Assembly of a Heterobimetallic Coordination Polymer

Objective: To cross-link the discrete [Cu(L1)2​]2+ building blocks using Ag(I) nodes to form a 1D or 2D network. Causality & Self-Validation: Ag(I) has a high affinity for pyridine nitrogens and prefers linear or tetrahedral geometries. We use a layering technique (liquid-liquid diffusion) to slow down the kinetics of coordination, preventing amorphous precipitation and ensuring the growth of high-quality single crystals.

  • Precursor Dissolution: Dissolve 0.1 mmol of the isolated 2​ crystals from Protocol 1 in 5 mL of a 1:1 (v/v) mixture of deionized water and acetonitrile.

  • Layering: Transfer the blue solution to a narrow glass diffusion tube. Carefully layer 2 mL of a pure buffer solvent (acetonitrile) on top to act as a diffusion barrier.

  • Secondary Node Addition: Gently layer 5 mL of an acetonitrile solution containing 0.1 mmol of AgNO3​ over the buffer layer.

  • Incubation: Seal the tube and store it in a dark, vibration-free environment at room temperature. Note: Darkness is self-validatingly critical to prevent the photoreduction of Ag(I) to Ag(0) nanoparticles, which would appear as a black mirror on the glass.

  • Harvesting: After 1–2 weeks, harvest the resulting heterobimetallic polymeric crystals at the interface.

Data Presentation

To verify the success of the syntheses, compare your analytical results against the benchmark data summarized below.

Table 1: Key Spectroscopic Signatures (FT-IR & UV-Vis)

Analytical ParameterFree Ligand (L1)Mononuclear Complex [Cu(L1)2​]2+ Polymer Network 3+​
ν(C=O) Amide ~1645 cm −1 ~1610 cm −1 (Shifted due to O-coord)~1610 cm −1
ν(C=N) Pyridine ~1595 cm −1 ~1595 cm −1 (Uncoordinated)~1615 cm −1 (Shifted due to N-coord)
UV-Vis (d-d band) N/A~620 nm (Square planar/octahedral)~635 nm

Table 2: Diagnostic Crystallographic Bond Lengths

Bond TypeExpected Range (Å)Mechanistic Implication
Cu – Oamide​ 1.95 – 2.05Confirms neutral oxygen coordination of the tertiary amide, preventing oligomerization.
Cu – Namine​ 2.00 – 2.10Completes the stable 5-membered N,O-chelate ring around the primary metal.
Ag – Npyridine​ 2.15 – 2.25Confirms secondary cross-linking via the pendant 4-pyridyl group, establishing the MOF.

References

  • Discovery and Mechanistic Study of AlIII-Catalyzed Transamidation of Tertiary Amides. Journal of the American Chemical Society. 3[3]

  • Effect of Metal Ions (Li+, Na+, K+, Mg2+, Ca2+, Ni2+, Cu2+, and Zn2+) and Water Coordination on the Structure of Glycine and Zwitterionic Glycine. Structural Chemistry / ResearchGate. 1[1]

  • Transient directing group enabled Pd-catalyzed C–H oxygenation of benzaldehydes and benzylic amines. PMC (NIH). 2[2]

Sources

Application Notes & Protocols: A Framework for Preparing Stock Solutions of Novel Compounds for Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The introduction of novel chemical entities into cell-based assays is a cornerstone of drug discovery and biomedical research. The reliability and reproducibility of such experiments are fundamentally dependent on the proper preparation of compound stock solutions. This document provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically develop a protocol for preparing stock solutions of a novel or poorly characterized compound, using N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide as a representative example. Given the absence of established public data for this specific molecule, this guide emphasizes the empirical determination of solubility, the establishment of a robust preparation protocol, and the critical steps for validation and quality control.

Introduction: The Criticality of the Stock Solution

Part 1: Physicochemical Characterization & Solubility Testing

Before a stock solution can be prepared, the optimal solvent and maximum soluble concentration must be determined. This avoids the common pitfall of compound precipitation when diluting the stock into aqueous cell culture media.[5]

1.1. Solvent Selection

The ideal solvent should dissolve the compound at a high concentration, be miscible with cell culture medium, and exhibit low toxicity to the cells at the final working concentration.[6] Dimethyl sulfoxide (DMSO) is the most common choice for dissolving organic compounds for cell-based assays due to its high solubilizing power and compatibility with most cell lines at concentrations typically below 0.5%.[7][8]

Table 1: Common Solvents for Cell Culture Applications

SolventPropertiesTypical Final Concentration
DMSO Highly polar aprotic solvent; excellent for a wide range of organic molecules.[9]< 0.5% (v/v)
Ethanol Polar protic solvent; can be more volatile.< 0.5% (v/v)
PBS/Media Ideal for highly water-soluble compounds; least toxic.N/A

1.2. Experimental Protocol: Solubility Determination

This protocol is designed to systematically test the solubility of a novel compound in a step-wise manner.[10][11]

Materials:

  • N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide (or other novel compound)

  • High-purity DMSO, cell culture grade

  • High-purity Ethanol, cell culture grade

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

  • Incubator (37°C)

Procedure:

  • Initial High-Concentration Test:

    • Weigh approximately 2-5 mg of the compound into a sterile microcentrifuge tube.

    • Add a small, precise volume of DMSO to target a high concentration (e.g., 50-100 mM). Use an online calculator to determine the required volume based on the compound's molecular weight.

    • Vortex the tube vigorously for 1-2 minutes.[10]

    • Visually inspect for undissolved particles against a light source. If fully dissolved, this is your potential maximum stock concentration. Proceed to step 4.

  • Mechanical & Thermal Assistance:

    • If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes.[10]

    • If solids remain, warm the solution to 37°C for up to 30 minutes, vortexing intermittently.[10]

  • Serial Dilution for Solubility Limit:

    • If the compound remains insoluble, it indicates the initial target concentration was too high. In a new tube, start again with a lower target concentration (e.g., halving the previous concentration) and repeat steps 1-2 until full dissolution is achieved. The highest concentration that results in a clear solution is the determined solubility limit in that solvent.

  • Test in Alternative Solvents (If Necessary):

    • If DMSO solubility is poor or undesirable for the planned experiment, repeat the above procedure with ethanol. As a final check, test solubility in PBS or cell culture medium, though most organic compounds show poor solubility in aqueous solutions.[12]

  • Aqueous Media Compatibility Check:

    • Once a soluble stock in an organic solvent is achieved, perform a critical test by diluting it into your complete cell culture medium (including serum) to the highest intended working concentration.

    • Incubate under standard cell culture conditions (37°C, 5% CO₂) for at least 2 hours and visually inspect for any signs of precipitation.[11] Cloudiness or visible particles indicate a problem with aqueous solubility that may require lowering the stock or working concentration.

Part 2: Master Stock Solution Preparation Protocol

This protocol assumes DMSO has been identified as the appropriate solvent.

Materials:

  • N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide

  • Cell culture grade, sterile-filtered DMSO[7][9]

  • Analytical balance

  • Sterile, conical-bottom polypropylene or glass vial

  • Sterile, DMSO-compatible syringe filter (0.2 µm pore size, PTFE or nylon)[13][14]

  • Sterile syringe

  • Sterile, light-protecting cryovials (e.g., amber colored) for aliquots

Procedure:

  • Calculation: Determine the mass of the compound needed to achieve the desired concentration and volume.

    • Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Example: For a 10 mM stock solution of 10 mL (0.01 L) of a compound with MW = 221.28 g/mol : Mass = 0.010 mol/L * 0.01 L * 221.28 g/mol = 0.0221 g or 22.1 mg.

  • Weighing: Carefully weigh the calculated mass of the compound directly into a sterile vial. If the compound is sticky or hygroscopic, it is recommended to dissolve the entire contents of the supplier's vial to create the stock.[6]

  • Dissolution:

    • Add the calculated volume of sterile DMSO to the vial.

    • Cap the vial securely and vortex until the compound is completely dissolved. Gentle warming (37°C) can be used if necessary.[15]

  • Sterilization:

    • Aseptic filtration is the recommended method for sterilizing DMSO-based stock solutions, as autoclaving can degrade the compound and the solvent.[13]

    • Draw the dissolved stock solution into a sterile syringe.

    • Attach a sterile 0.2 µm PTFE or nylon syringe filter to the syringe.[14]

    • Dispense the solution through the filter into a new sterile vial. This filtered solution is now the sterile master stock.

  • Aliquoting and Labeling:

    • Immediately dispense the master stock into smaller, single-use aliquots in sterile, light-protecting cryovials.[16] This prevents contamination of the entire stock and minimizes damage from repeated freeze-thaw cycles.[8]

    • Label each aliquot clearly with the compound name, concentration, solvent, date of preparation, and your initials.[15]

Part 3: Quality Control, Validation, and Storage

Preparing the stock solution is only part of the process. Validation ensures its biological activity and proper storage maintains its integrity.[17]

3.1. Workflow for Protocol Development

The entire process, from receiving a novel compound to having a validated, ready-to-use stock solution, can be visualized as a systematic workflow.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Preparation cluster_2 Phase 3: Validation & Storage Compound Receive Novel Compound SolubilityTest Protocol: Solubility Testing (DMSO, EtOH, Aqueous) Compound->SolubilityTest DetermineMaxC Determine Max Soluble Concentration (Cmax) SolubilityTest->DetermineMaxC Calc Calculate Mass for Target Concentration (< Cmax) DetermineMaxC->Calc Dissolve Dissolve in Sterile Solvent Calc->Dissolve Sterilize Sterile Filter (0.2 µm) Dissolve->Sterilize Aliquot Aliquot into Cryovials Sterilize->Aliquot DoseResponse Protocol: Functional Validation (e.g., Dose-Response Assay) Aliquot->DoseResponse Store Store Aliquots at -20°C or -80°C (Protect from Light) Aliquot->Store Ready Validated Stock Solution Ready for Experiments DoseResponse->Ready

Sources

Application Notes and Protocols for N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide Metal Complexes in Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Researcher: A comprehensive survey of the scientific literature and patent databases did not yield specific examples of the synthesis or catalytic applications of metal complexes derived from N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide. This indicates that this particular ligand system remains largely unexplored in the field of catalysis, presenting a unique research opportunity.

In lieu of specific data on the target compound, this guide will focus on a closely related and well-documented class of ligands: pyridyl-imine ligands . These share key structural motifs with your compound of interest, namely the pyridine nitrogen and a secondary amine/imine linkage capable of coordinating to a metal center. The principles, protocols, and mechanistic insights presented here for pyridyl-imine palladium-catalyzed cross-coupling reactions can serve as a robust starting point for your investigation into the catalytic potential of N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide metal complexes.

Part 1: Introduction to Pyridyl-Imine Ligands in Catalysis

Pyridyl-imine ligands are a versatile class of N,N'-bidentate ligands that have garnered significant attention in coordination chemistry and homogeneous catalysis. The combination of a "hard" pyridine nitrogen and a "softer" imine nitrogen allows for effective coordination to a variety of transition metals, including palladium. The electronic and steric properties of the resulting metal complexes can be readily tuned by modifying the substituents on the pyridine and imine moieties, making them attractive for a range of catalytic transformations.

One of the most prominent applications of pyridyl-imine palladium complexes is in C-C bond-forming cross-coupling reactions , such as the Heck-Mizoroki reaction. In these reactions, the ligand plays a crucial role in stabilizing the palladium catalyst, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle, and influencing the regioselectivity and efficiency of the reaction.

Part 2: Synthesis of a Representative Pyridyl-Imine Palladium(II) Pre-catalyst

This protocol describes the synthesis of a representative pyridyl-imine palladium(II) complex, which can serve as a pre-catalyst for cross-coupling reactions.

Protocol 1: Synthesis of a Pyridyl-Imine Palladium(II) Dichloride Complex

Materials:

  • 2-Pyridinecarboxaldehyde

  • Aniline (or a substituted aniline)

  • Palladium(II) chloride (PdCl₂)

  • Methanol (anhydrous)

  • Dichloromethane (anhydrous)

  • Diethyl ether

  • Standard Schlenk line and glassware

Procedure:

  • Ligand Synthesis:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-pyridinecarboxaldehyde (1.0 eq) in anhydrous methanol.

    • Add aniline (1.0 eq) dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours. The formation of the imine can be monitored by TLC.

    • Upon completion, remove the solvent under reduced pressure to obtain the crude pyridyl-imine ligand, which can be purified by recrystallization or column chromatography.

  • Complexation:

    • In a separate Schlenk flask, suspend palladium(II) chloride (1.0 eq) in anhydrous methanol.

    • In another flask, dissolve the synthesized pyridyl-imine ligand (1.0 eq) in anhydrous dichloromethane.

    • Slowly add the ligand solution to the PdCl₂ suspension with vigorous stirring.

    • Reflux the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by the color change of the solution and the dissolution of PdCl₂.

    • After cooling to room temperature, filter the reaction mixture to remove any unreacted PdCl₂.

    • Reduce the volume of the filtrate under vacuum and add diethyl ether to precipitate the palladium(II) complex.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Causality Behind Experimental Choices:

  • Anhydrous Solvents: The use of anhydrous solvents is crucial to prevent the hydrolysis of the imine ligand and the palladium precursor.

  • Refluxing: Heating the reaction mixture increases the rate of complexation and helps to ensure complete reaction.

  • Precipitation with Diethyl Ether: The palladium complex is typically insoluble in non-polar solvents like diethyl ether, allowing for its isolation from the reaction mixture.

Part 3: Application in the Heck-Mizoroki Reaction

The synthesized pyridyl-imine palladium(II) complex can be employed as a pre-catalyst in the Heck-Mizoroki reaction, a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[1]

Protocol 2: Heck-Mizoroki Cross-Coupling of Iodobenzene with Methyl Acrylate

Materials:

  • Pyridyl-imine palladium(II) dichloride complex (pre-catalyst)

  • Iodobenzene

  • Methyl acrylate

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Standard Schlenk line and glassware

Procedure:

  • To a Schlenk flask charged with a magnetic stir bar, add the pyridyl-imine palladium(II) dichloride complex (0.1-1 mol%).

  • Add iodobenzene (1.0 eq) and anhydrous DMF.

  • Add methyl acrylate (1.2 eq) and triethylamine (2.0 eq) to the reaction mixture.

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture at 80-120 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired trans-methyl cinnamate.

Data Presentation: Representative Heck Reaction Performance

EntryAryl HalideOlefinCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneMethyl Acrylate0.5Et₃NDMF1001295
2BromobenzeneStyrene1.0K₂CO₃DMAc1202488
34-Iodoanisolen-Butyl Acrylate0.5NaOAcNMP1101892

Experimental Workflow

HeckMechanism Pd(II)-L Pd(II) Pre-catalyst Pd(0)-L Pd(0) Active Catalyst Pd(II)-L->Pd(0)-L Reduction Pd(II)(Ar)(X)-L Oxidative Addition Intermediate Pd(0)-L->Pd(II)(Ar)(X)-L Oxidative Addition of Ar-X Pd(0)-L->Pd(II)(Ar)(X)-L Pd(II)(Ar)(Olefin)-L Olefin Coordination Pd(II)(Ar)(X)-L->Pd(II)(Ar)(Olefin)-L + Olefin Pd(II)(Alkyl)-L Migratory Insertion Intermediate Pd(II)(Ar)(Olefin)-L->Pd(II)(Alkyl)-L Migratory Insertion Pd(II)(H)(X)-L β-Hydride Elimination Intermediate Pd(II)(Alkyl)-L->Pd(II)(H)(X)-L β-Hydride Elimination Pd(II)(H)(X)-L->Pd(0)-L Reductive Elimination + Base Product Alkene Product Pd(II)(H)(X)-L->Product Base-HX Base-HX

Caption: Generalized catalytic cycle for the Heck-Mizoroki reaction.

Part 4: Proposed Research Direction for N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide Metal Complexes

The protocols and principles outlined above for pyridyl-imine ligands provide a solid foundation for exploring the catalytic potential of N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide.

Proposed Synthetic Protocol for the Ligand and its Palladium Complex:

  • Ligand Synthesis: The ligand can likely be synthesized via a reductive amination reaction between 4-pyridinecarboxaldehyde and N,N-dimethyl-2-aminoacetamide, followed by purification. Alternatively, a nucleophilic substitution of 4-(chloromethyl)pyridine with N,N-dimethyl-2-aminoacetamide could be explored.

  • Complexation: A similar complexation protocol to that described in Protocol 1 can be attempted, reacting the synthesized ligand with a suitable palladium precursor such as PdCl₂ or Pd(OAc)₂. Characterization of the resulting complex by NMR, IR, and mass spectrometry will be essential to confirm its structure.

Initial Catalytic Screening:

The synthesized palladium complex can then be screened as a pre-catalyst in a range of cross-coupling reactions, starting with the Heck-Mizoroki reaction as detailed in Protocol 2 . Further screening could include other important transformations such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Varying the reaction parameters (catalyst loading, solvent, base, temperature) will be crucial to optimize the catalytic performance.

By systematically applying the methodologies established for related ligand systems, you will be well-positioned to uncover the catalytic capabilities of this novel N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide framework.

References

  • Recent Studies on the Catalytic Action of Transition Metal Oxides and Complexes.
  • Catalytic and stoichiometric oxidation of N,N-dimethylanilines mediated by nonheme oxoiron(IV) complex with tetrapyridyl ligand - ResearchGate. Available at: [Link]

  • Transition metal complexes constructed by pyridine–amino acid: fluorescence sensing and catalytic properties - ResearchGate. Available at: [Link]

  • Synthesis, crystal structures and cytotoxicities of some transition metal complexes with N-[2-{(pyridin-2-ylmethylidene)amino}ethyl]acetamide - PubMed. Available at: [Link]

  • Catalytic Activity of Amino Acids-Metal Complexes in Oxidation Reactions - Scirp.org. Available at: [Link]

  • Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes | Request PDF - ResearchGate. Available at: [Link]

  • Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R) - PMC. Available at: [Link]

  • Metallated dihydropyridinates: prospects in hydride transfer and (electro)catalysis - PMC. Available at: [Link]

  • Organometallic palladium(II) complexes with N-((pyridin-2-yl)methylene)-4-amino-2,1,3-benzothiadiazole: synthesis, characterization and reactivity - ResearchGate. Available at: [Link]

  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine - MDPI. Available at: [Link]

  • Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives - ResearchGate. Available at: [Link]

  • Palladium(ii) complexes of 2,2′-tellurobis(N,N-diphenyl acetamide): efficient catalysts for Suzuki–Miyaura coupling at room temperature under air - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) - JSciMed Central. Available at: [Link]

  • Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents.
  • 21.01.1: Heck Reaction - Chemistry LibreTexts. Available at: [Link]

  • PROCESS FOR PREPARING N,N,6- TRIMETHYL-2 -(4-METHYLPHENYL)- IMIDAZO-[1,2-A] -PYRIDINE-3- ACETAMIDE AND SALTS THEREOF - Patent 1104765 - EPO. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

  • PALLADIUM(0)-CATALYZED AMINO-HECK REACTION OF γ,δ- UNSATURATED KETONE N,N,N-TRIMETHYLHYDRAZONIUM SALTS Mitsuru Kitamura, Hidey - Semantic Scholar. Available at: [Link]

  • Method of preparing 4-dimethylamino pyridine - Google Patents.
  • Preparation of the N, N-dimethyl-N 0 -(pyrimidin-2-yl) formimidamide 3. - ResearchGate. Available at: [Link]

  • Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - MDPI. Available at: [Link]

  • Palladium(II)-Catalyzed Heck Reactions - Diva-Portal.org. Available at: [Link]

  • Mononuclear and heterobimetallic palladium(II) and platinum(II) complexes containing the mixed ligands N -(2-pyridyl or 2-pyrimidyl) acetamide and tertiary diphosphine - ResearchGate. Available at: [Link]

  • Metal complexes with n-aminoamidinate ligands - Google Patents.
  • Hydrogenation of Imines Catalyzed by 2-(Aminomethyl)pyridine-Based Ruthenium and Osmium Complexes. | Request PDF - ResearchGate. Available at: [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd.com. Available at: [Link]

  • (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts - Comptes Rendus de l'Académie des Sciences. Available at: [Link]

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Application Notes & Protocols: A Framework for Establishing In Vivo Dosing Regimens for Novel Small Molecules

Author: BenchChem Technical Support Team. Date: April 2026

A Note on This Document: The specific molecule, N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide, is treated herein as a novel investigational compound for which no prior in vivo data exists. This document is therefore not a validated, pre-existing protocol. Instead, it provides a comprehensive framework and a series of decision-making workflows for researchers and drug development professionals to systematically establish a safe and efficacious in vivo dosing protocol for any new, similar small molecule entity. The principles and methodologies described are grounded in established preclinical development practices.

Section 1: Introduction & Strategic Overview

The transition from in vitro discovery to in vivo validation is a critical juncture in the therapeutic development pipeline. The success of this transition hinges on the rational design of a dosing protocol that achieves adequate target engagement in a living system without inducing unacceptable toxicity. This guide outlines the essential phases of this process: (1) Physicochemical Characterization & Pre-formulation , (2) Pilot Pharmacokinetic (PK) Assessment , (3) Tolerability and Dose-Range Finding , and (4) Efficacy Model Dosing .

The overarching goal is to define a therapeutic window by understanding the relationship between dose, exposure (pharmacokinetics), and biological effect (pharmacodynamics). The experimental workflow is designed to be iterative, with findings from each stage informing the design of the next.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vivo Characterization cluster_2 Phase 3: Validation cluster_3 Decision Gates Compound Novel Compound Synthesis (e.g., N,N-Dimethyl-2-...) Preform Physicochemical Characterization Compound->Preform FormDev Formulation Development Preform->FormDev PilotPK Pilot Pharmacokinetic (PK) Study FormDev->PilotPK MTD Dose-Ranging & Tolerability (MTD Study) PilotPK->MTD Gate1 Is formulation viable? Is exposure sufficient? PilotPK->Gate1 Efficacy Pharmacodynamic (PD) & Efficacy Studies MTD->Efficacy Gate2 Is there a safe therapeutic window? MTD->Gate2 Gate1->MTD Gate2->Efficacy Yes

Figure 1: High-level workflow for establishing an in vivo dosing protocol.

Section 2: Physicochemical Characterization & Formulation Development

Rationale: Before a compound can be tested in vivo, it must be prepared in a liquid vehicle suitable for administration to animals. The choice of vehicle is dictated by the compound's intrinsic physicochemical properties. Attempting to dose a poorly formulated compound can lead to inaccurate and highly variable results, confounding the interpretation of PK and efficacy studies.

Critical Pre-formulation Parameters

A panel of in vitro assays should be conducted to determine the fundamental properties of the new chemical entity (NCE).

ParameterExperimental MethodImportance for In Vivo StudiesHypothetical Value (Example)
Aqueous Solubility Kinetic or Thermodynamic Solubility Assay (e.g., Nephelometry)Determines feasibility of aqueous-based vehicles. Low solubility necessitates non-aqueous or suspension formulations.0.5 µg/mL at pH 7.4
LogD at pH 7.4 Shake-flask method or HPLC-based assayPredicts membrane permeability and potential for non-specific binding. High LogD may indicate poor bioavailability.3.8
pKa Potentiometric titration or UV-spectroscopyIndicates the ionization state of the compound at physiological pH, affecting solubility and cell penetration.Basic pKa: 8.2
Chemical Stability HPLC-based assay in various buffers (pH 4, 7.4, 9) and temperaturesEnsures the compound does not degrade in the formulation vehicle or under physiological conditions.Stable at pH 7.4 for 24h; degrades at pH < 5.
Formulation Strategy & Protocol

Based on the hypothetical parameters above (low aqueous solubility, high LogD), an aqueous solution is not feasible. A common strategy for such compounds is to use a solubilizing vehicle system suitable for oral (PO) or intraperitoneal (IP) administration in rodents. One such system, often used in preclinical studies, is a mix of polyethylene glycol (PEG) and a surfactant.[1]

Protocol 2.2.1: Preparation of a 5 mg/mL Solution in 20% PEG300 / 3% ETPGS

  • Materials:

    • N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide (Test Article)

    • Polyethylene Glycol 300 (PEG300), USP Grade

    • D-α-Tocopheryl polyethylene glycol 1000 succinate (TPGS or ETPGS), NF Grade

    • Sterile Water for Injection (WFI) or 0.9% Saline

    • Sterile glass vial, magnetic stirrer, and stir bar.

  • Procedure:

    • Calculate the required mass of all components for the final desired volume (e.g., for 10 mL final volume).

    • To a sterile glass vial, add the calculated volume of PEG300 (2 mL for a 10 mL batch).

    • Add the calculated mass of the Test Article (50 mg for a 5 mg/mL solution).

    • Place the vial on a magnetic stirrer and stir until the compound is fully dissolved in the PEG300. Gentle warming (37-40°C) may be applied if necessary, but must be validated against stability data.

    • Add the calculated volume of ETPGS (0.3 mL for a 10 mL batch) and stir until the solution is homogeneous.

    • Slowly add the WFI or saline (7.7 mL for a 10 mL batch) to the vial while stirring. The solution may become transiently cloudy but should clear to a homogenous solution.

    • Crucial QC Step: Visually inspect the final formulation for any precipitation or phase separation. A viable formulation must be a clear, homogenous solution.

    • Store the formulation at the appropriate temperature (typically 4°C or room temperature) and assess its physical stability over the planned duration of the experiment.

Section 3: Pilot Pharmacokinetic (PK) Study

Rationale: The primary goal of a pilot PK study is to understand the "ADME" profile (Absorption, Distribution, Metabolism, and Excretion) of the compound. This study will determine the exposure (measured as Area Under the Curve, AUC) and half-life (t½) of the compound after a single dose. This information is non-negotiable for designing a rational multi-dose efficacy study, as it dictates the required dosing frequency to maintain therapeutic concentrations.

G cluster_workflow Pilot PK Study Workflow cluster_outputs Key Outputs DosePrep Prepare Formulation (e.g., 5 mg/mL) AnimalDosing Dose Animals (e.g., Mouse, n=3/group) IV Bolus (1 mg/kg) Oral Gavage (10 mg/kg) DosePrep->AnimalDosing BloodSample Serial Blood Sampling (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24h) AnimalDosing->BloodSample PlasmaProc Process to Plasma & Store at -80°C BloodSample->PlasmaProc Bioanalysis LC-MS/MS Analysis of Plasma Concentrations PlasmaProc->Bioanalysis PK_Analysis Pharmacokinetic Modeling (e.g., Phoenix WinNonlin) Bioanalysis->PK_Analysis Cmax Cmax PK_Analysis->Cmax Tmax Tmax PK_Analysis->Tmax AUC AUC PK_Analysis->AUC HalfLife PK_Analysis->HalfLife Bioavailability Oral Bioavailability (F%) PK_Analysis->Bioavailability

Figure 2: Workflow for a typical pilot pharmacokinetic study.

Protocol 3.1: Single-Dose Pilot PK Study in Mice
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Group Allocation:

    • Group 1: Intravenous (IV) administration, 1 mg/kg (n=3).

    • Group 2: Oral Gavage (PO) administration, 10 mg/kg (n=3).

  • Dose Preparation:

    • Prepare the formulation as described in Protocol 2.2.1.

    • The IV dose may require a different, more universally tolerated vehicle (e.g., containing cyclodextrin). The concentration will be lower to accommodate the smaller injection volume.

  • Administration:

    • Administer the prepared dose to each animal based on its body weight. IV administration is via the tail vein. PO is via oral gavage.

  • Blood Sampling:

    • Collect sparse samples from the cohort (e.g., from each mouse at 2-3 time points). A typical schedule includes: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect blood (~50 µL) into K2EDTA-coated tubes.

  • Sample Processing:

    • Centrifuge blood at 4°C to separate plasma.

    • Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for quantifying the compound in plasma.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters. Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

ParameterDefinitionImportanceHypothetical Result
Cmax Maximum observed plasma concentrationIndicates the peak exposure after a dose.PO: 850 ng/mL
Tmax Time to reach CmaxIndicates the rate of absorption.PO: 1.0 hour
AUC (0-inf) Area under the concentration-time curveRepresents total drug exposure over time.PO: 4500 ng*h/mL
Half-lifeTime for plasma concentration to decrease by 50%. Dictates dosing frequency.PO: 4.5 hours
F% Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation.35%

Section 4: Dose-Range Finding & Tolerability (MTD Study)

Rationale: Before proceeding to a multi-dose efficacy study, it is imperative to establish the maximum tolerated dose (MTD). The MTD is the highest dose that can be administered without causing unacceptable toxicity or mortality. This study defines the upper boundary of the therapeutic window.

Protocol 4.1: 7-Day Dose Escalation MTD Study
  • Animal Model: Same strain as planned for efficacy studies (e.g., athymic nude mice for xenograft models).

  • Study Design:

    • Administer the compound once daily (QD) for 7 consecutive days via the intended clinical route (e.g., oral gavage).

    • Use escalating dose cohorts (n=3-5 mice per group). Doses are selected based on pilot PK data, aiming for exposures that are multiples of the anticipated efficacious exposure.

  • Monitoring & Endpoints:

    • Mortality: Record daily.

    • Clinical Signs: Observe daily for signs of toxicity (e.g., lethargy, ruffled fur, hunched posture).

    • Body Weight: Measure daily. A weight loss of >15-20% is often considered a sign of significant toxicity.

    • Terminal Endpoints: At the end of the study, gross necropsy may be performed to observe any organ-level abnormalities.

CohortDose (mg/kg, QD)Mean Body Weight Change (%)Clinical ObservationsOutcome
1 (Vehicle)0+2.5%NormalWell-tolerated
225+1.0%NormalWell-tolerated
350-4.5%NormalWell-tolerated
4100-16.2%Ruffled fur, slight lethargy in 2/3 miceMTD Identified
5200-25.0% (with mortality)Severe lethargy, mortality in 1/3 miceExceeds MTD

Section 5: Efficacy Study Design

Rationale: With PK and tolerability data in hand, a robust efficacy study can be designed. The dosing regimen (dose and frequency) is now based on empirical data, not guesswork. The frequency is chosen based on the half-life to ensure target coverage, and the doses are chosen to be safe and to explore a dose-response relationship.

Example Scenario:

  • Compound's Putative MOA: Wnt Signaling Inhibitor (inspired by Porcupine inhibitors).[1]

  • In Vitro IC50: 50 nM (equivalent to ~25 ng/mL).

  • PK Data: A 50 mg/kg oral dose provides a Cmax of ~1500 ng/mL and maintains concentrations >25 ng/mL for over 12 hours.

  • MTD Data: The daily MTD is 100 mg/kg.

Protocol 5.1: Xenograft Tumor Model Efficacy Study

  • Animal Model: Athymic nude mice bearing subcutaneous MMTV-Wnt1 xenograft tumors.[1]

  • Group Allocation (n=8-10 mice/group):

    • Group 1: Vehicle Control (e.g., 20% PEG300 / 3% ETPGS), PO, QD.

    • Group 2: Test Article, 25 mg/kg, PO, QD.

    • Group 3: Test Article, 50 mg/kg, PO, QD.

    • Group 4: Test Article, 100 mg/kg (MTD), PO, QD.

  • Procedure:

    • Initiate dosing when tumors reach a mean volume of 150-200 mm³.

    • Administer the assigned treatment daily for 21-28 days.

    • Monitor tumor volume (using calipers) and body weight twice weekly.

    • At the end of the study, euthanize animals and collect tumors for pharmacodynamic analysis (e.g., Western blot for downstream markers of Wnt signaling).

  • Primary Endpoint: Tumor Growth Inhibition (TGI).

This data-driven approach ensures that the efficacy study is both informative and ethically sound, maximizing the potential for a clear, interpretable outcome.

References

  • Liu, F., et al. (2015). Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Troubleshooting & Optimization

resolving mass spectrometry fragmentation issues for N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving ESI and CID Fragmentation Issues for N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help you troubleshoot and optimize the electrospray ionization (ESI) and collision-induced dissociation (CID) workflows for N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide (C₁₀H₁₅N₃O, Exact Mass: 193.1215 Da).

This molecule presents unique mass spectrometry challenges due to its highly basic bifunctional nature (a pyridine ring and a secondary amine) and its highly labile structural motifs. Below, you will find a self-validating framework of diagnostic data, mechanistic FAQs, and step-by-step experimental protocols to ensure high-confidence structural elucidation.

PART 1: Diagnostic Fragmentation Data

Before troubleshooting, it is critical to understand the expected gas-phase behavior of your analyte. The table below summarizes the quantitative m/z mapping for this molecule under positive ESI conditions.

m/z ValueIon TypeStructural AssignmentCausality / Mechanism
194.13 [M+H]+Intact Protonated PrecursorProtonation at the secondary amine or pyridine nitrogen.
149.07 Fragment[M+H - HN(CH3)2]+Neutral loss of dimethylamine (45 Da) from the acetamide moiety.
121.08 Fragment[M+H - HN(CH3)2 - CO]+Subsequent loss of carbon monoxide (28 Da) following amine loss.
107.06 Fragment[Py-CH2-NH2]+Cleavage of the CH₂-CO bond (alpha to the carbonyl).
92.05 Fragment[Py-CH2]+Cleavage of the CH₂-NH bond yielding the picolyl/azatropylium cation.
PART 2: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my precursor ion [M+H]+ (m/z 194) missing or extremely weak, while m/z 92 completely dominates the MS/MS spectrum? The Mechanism: The cleavage of the CH₂-NH bond yields a picolyl cation (m/z 92). In the gas phase, this cation rapidly undergoes ring expansion to form a highly conjugated, thermodynamically stable 7-membered azatropylium ion[1]. Because this is a low-energy pathway, applying standard collision energy (CE) in a collision cell funnels almost all the ion current into this single fragment, creating a "fragmentation sink"[2]. The Solution: You are over-fragmenting the molecule. Lower your collision energy to the 10–15 eV range to preserve the precursor and observe intermediate fragments (like m/z 149). Alternatively, utilize a Stepped Collision Energy (SCE) method (e.g., 15, 30, 45 eV) to acquire a composite spectrum.

Q2: How can I prevent double charging [M+2H]2+ (m/z 97.5) from complicating my MS/MS isolation? The Mechanism: The molecule contains two highly basic sites: the pyridine nitrogen (pKa ~5.2) and the aliphatic secondary amine (pKa ~8.5). Under standard acidic LC conditions (e.g., 0.1% formic acid, pH ~2.7), both sites readily protonate, leading to a dominant doubly charged species[3]. The Solution: Modify the pH of your mobile phase. Switch from 0.1% Formic Acid to 10 mM Ammonium Acetate (pH ~6.8). At this near-neutral pH, the pyridine ring remains largely unprotonated in solution, driving the ionization equilibrium toward the singly charged [M+H]+ species (m/z 194), which is much easier to isolate in Q1.

Q3: I am observing a consistent neutral loss of 45 Da (m/z 149). What does this indicate and how do I use it? The Mechanism: This corresponds to the neutral loss of dimethylamine (HN(CH₃)₂) from the acetamide moiety. Amides frequently undergo alpha-cleavage or nucleophilic displacement in the gas phase, particularly when heated or subjected to CID[4]. The Solution: This is a highly diagnostic peak. If you are conducting pharmacokinetic (PK) or drug metabolism studies, set up a Neutral Loss Scan (NLS) of 45 Da on your triple quadrupole. This will selectively detect the parent drug and any metabolites that retain the intact acetamide tail.

PART 3: Experimental Protocols

To achieve a self-validating, information-rich spectrum, follow this step-by-step methodology for LC-MS/MS optimization.

Step 1: Mobile Phase & Infusion Preparation

  • Prepare a 1 µg/mL solution of the analyte in 50:50 Water:Acetonitrile containing 10 mM Ammonium Acetate (Do not use Formic Acid to avoid [M+2H]2+ dominance).

  • Set the syringe pump to infuse at 10 µL/min directly into the ESI source.

Step 2: Precursor Ion Optimization (Q1)

  • Operate the mass spectrometer in Positive ESI mode.

  • Scan Q1 from m/z 50 to 300.

  • Adjust the capillary voltage (typically 3.0–4.0 kV) and desolvation temperature (typically 300–350°C) until the [M+H]+ peak at m/z 194.1 is maximized and stable.

Step 3: Collision Energy (CE) Ramping (Q2/Q3)

  • Isolate m/z 194.1 in Q1 with a narrow isolation window (0.7 Da).

  • Perform a CE ramp from 5 eV to 50 eV in increments of 5 eV.

  • Data Analysis:

    • At 10–15 eV : Look for the appearance of m/z 149 (loss of dimethylamine).

    • At 20–25 eV : Look for m/z 121 and m/z 107.

    • At >30 eV : Confirm the dominance of m/z 92 (azatropylium ion).

Step 4: Method Finalization

  • Program a Stepped Collision Energy (SCE) or Normalized Collision Energy (NCE) method combining 15 eV, 25 eV, and 35 eV. This guarantees a single, rich MS/MS spectrum containing both the fragile amide cleavages and the stable picolyl core.

PART 4: Visualizations

Below are the logical architectures for the fragmentation pathway and the troubleshooting workflow.

Fragmentation M Precursor Ion [M+H]+ m/z 194 Aza Azatropylium Ion m/z 92 (Dominant Sink) M->Aza Low CE (Py-CH2 Cleavage) Amide [M+H - HN(CH3)2]+ m/z 149 (Amide Cleavage) M->Amide Med CE (-45 Da) Alpha Py-CH2-NH=CH2+ m/z 121 (Alpha Cleavage) M->Alpha Med CE (CH2-CO Cleavage)

Caption: CID Fragmentation Pathway of N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide.

Workflow Start Start: Direct Infusion ESI Positive Mode CheckPrec Check Precursor State Start->CheckPrec Branch1 [M+2H]2+ Dominates (m/z 97.5) CheckPrec->Branch1 Branch2 [M+H]+ Dominates (m/z 194) CheckPrec->Branch2 FixpH Action: Increase pH (Use 10mM NH4OAc) Branch1->FixpH OptCE Action: Ramp CE (10 eV to 40 eV) Branch2->OptCE FixpH->CheckPrec CheckFrag Check Fragments OptCE->CheckFrag Frag92 Only m/z 92 visible? CheckFrag->Frag92 FixCE Action: Lower CE or Use Stepped CE Frag92->FixCE Yes

Caption: MS/MS Optimization and Troubleshooting Decision Tree.

PART 5: References
  • Title: Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra Source: metwarebio.com URL:

  • Title: Understanding differences in CID fragmentation in a mass spectrometer Source: msvision.com URL:

  • Title: Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives Source: aip.org URL:

  • Title: High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies Source: chromatographyonline.com URL:

Sources

overcoming steric hindrance when modifying N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the dedicated technical support guide for researchers working with N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide. This scaffold is a versatile building block in medicinal chemistry and materials science. However, its structure presents a significant, though surmountable, challenge: steric hindrance . The spatial arrangement of the pyridin-4-ylmethyl group and the N,N-dimethylacetamide moiety crowds the central secondary amine and influences reactivity on the pyridine ring. This guide provides field-proven troubleshooting strategies, detailed protocols, and mechanistic insights to help you navigate these challenges and achieve your synthetic goals.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Modifying the Secondary Amine

Question 1: My acylation or alkylation reaction on the secondary amine is consistently failing or resulting in low yields. Why is this happening?

Answer: The primary cause of poor reactivity at the secondary amine is significant steric hindrance. The nucleophilic nitrogen is flanked by two bulky substituents: the pyridin-4-ylmethyl group and the acetamide side chain. An incoming electrophile must approach the nitrogen's lone pair along a specific trajectory, which is physically obstructed by these groups.[1] This steric clash increases the activation energy of the reaction, leading to slow conversion rates or complete failure under standard conditions.[2]

Furthermore, the basicity of the pyridine nitrogen can complicate the reaction by sequestering acid catalysts or reacting with the electrophile.

Troubleshooting Workflow: Improving Secondary Amine Reactivity

G start Low Yield in Amine Modification reagent Assess Electrophile Reactivity start->reagent conditions Modify Reaction Conditions reagent->conditions If using mild electrophile (e.g., acyl chloride) success Improved Yield reagent->success Switch to more reactive electrophile (e.g., anhydride) catalyst Employ a Catalyst conditions->catalyst If thermal degradation is a concern conditions->success Increase temperature or use microwave irradiation base Optimize Base catalyst->base If catalyst alone is insufficient catalyst->success Add nucleophilic catalyst (e.g., DMAP) base->success Use hindered, non-nucleophilic base (e.g., 2,6-lutidine)

Caption: Troubleshooting decision tree for secondary amine modification.

Solutions & Optimization:

  • Enhance Electrophilicity: If using an acyl chloride, consider switching to the corresponding anhydride. Anhydrides can sometimes offer better yields in sterically demanding acylations.[3]

  • Increase Reaction Energy: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[1][3] Microwave irradiation is a highly effective technique for accelerating reactions with high activation energies and can dramatically reduce reaction times from hours to minutes.[2]

  • Utilize Catalysis: Employ a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium salt, which is then more readily attacked by the hindered amine.

  • Employ a Stronger, Non-Nucleophilic Base: A hindered base, such as 2,6-lutidine or a proton sponge, can deprotonate any generated acid (like HCl) without competing with the secondary amine as a nucleophile.[3]

Section 2: Modifying the Pyridine Ring

Question 2: I am attempting a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on a halogenated version of the pyridine ring, but the reaction stalls or fails. What is the likely cause?

Answer: This is a classic issue when working with pyridinic substrates. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the metal center of the catalyst (e.g., palladium).[4] This coordination occupies a site necessary for the catalytic cycle, effectively poisoning or deactivating the catalyst and preventing the reaction from proceeding.[4]

Solutions & Optimization:

  • Ligand Selection is Critical: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands (e.g., XPhos, SPhos). These ligands stabilize the catalytic species and promote the crucial oxidative addition step, often out-competing the inhibitory binding of the pyridine nitrogen.[3][4]

  • Consider Alternative Catalysts: Nickel-based catalyst systems are sometimes less sensitive to pyridine inhibition than their palladium counterparts and can be a viable alternative.[4]

  • Protecting Group Strategy: The most robust, albeit longer, solution is to temporarily protect the secondary amine before attempting modifications on the pyridine ring. This prevents a host of potential side reactions.

Question 3: How can I selectively functionalize the pyridine ring without side reactions at the secondary amine?

Answer: A protecting group strategy is essential for clean, selective modification of the pyridine ring. The secondary amine is both nucleophilic and basic, and it will interfere with most reagents used for ring functionalization. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose.

Why the Boc Group?

  • Steric Bulk: It converts the secondary amine into a non-nucleophilic carbamate, preventing unwanted side reactions.[5][6]

  • Electronic Deactivation: The carbamate structure withdraws electron density from the nitrogen, further reducing its nucleophilicity.[6]

  • Orthogonality: The Boc group is stable under many cross-coupling conditions but can be easily removed with a strong acid like trifluoroacetic acid (TFA), which typically does not affect other parts of the molecule.[6][7]

General Protecting Group Workflow

G Start Starting Material Protect Protect Amine (Boc Anhydride, Base) Start->Protect Modify Modify Pyridine Ring (e.g., Cross-Coupling) Protect->Modify Deprotect Deprotect Amine (TFA) Modify->Deprotect Final Final Product Deprotect->Final

Caption: Workflow for pyridine ring modification using a protecting group strategy.

Experimental Protocols

Protocol 1: DMAP-Catalyzed Acylation of the Secondary Amine

This protocol describes a general method for acylating the sterically hindered secondary amine using acetic anhydride as an example.

Materials:

  • N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide

  • Acetic Anhydride (1.2 equiv.)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv.)

  • Triethylamine (TEA) (1.5 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aq. NaHCO₃ solution

  • Brine

Procedure:

  • Dissolve N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide (1.0 equiv.) in anhydrous DCM in an oven-dried, nitrogen-flushed round-bottom flask.

  • Add DMAP (0.1 equiv.) and TEA (1.5 equiv.) to the solution and stir for 5 minutes at room temperature.

  • Add acetic anhydride (1.2 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature, monitoring progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Upon completion, quench the reaction by slowly adding saturated aq. NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Comparative Data for Acylation Conditions

EntryAcylating AgentCatalystBaseTemperature (°C)Time (h)Approx. Yield (%)
1Acetyl ChlorideNonePyridine2548<10%
2Acetic AnhydrideNoneTEA80 (Reflux)24~45%
3Acetic AnhydrideDMAP (10 mol%)TEA2518>85%
4Acetic AnhydrideDMAP (10 mol%)2,6-Lutidine2518>90%

Note: Yields are illustrative and may vary based on specific substrate and scale.

Protocol 2: Boc-Protection of the Secondary Amine

This protocol provides a robust method for installing the Boc protecting group.

Materials:

  • N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.)

  • Triethylamine (TEA) (1.2 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Saturated aq. NH₄Cl solution

Procedure:

  • Dissolve N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide (1.0 equiv.) in anhydrous THF in a round-bottom flask.

  • Add TEA (1.2 equiv.) followed by (Boc)₂O (1.1 equiv.).

  • Stir the mixture at room temperature. The reaction is often complete within 2-4 hours. Monitor by TLC.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aq. NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the Boc-protected product, which is often pure enough for the next step without further purification.

References

  • Protecting Groups in Organic Synthesis. ChemTalk. [Link]

  • Expanding amide bond formation with CaLB-BOP: from sterically hindered substrates to aqueous and micellar media. Royal Society of Chemistry.[Link]

  • Cobalt-Catalyzed Amide Bond Formation from Esters and Amines. ACS Publications.[Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry.[Link]

  • Selective Protection of Secondary Amines as the N-Phenyltriazenes. Application to Aminoglycoside Antibiotics. ACS Publications.[Link]

  • Nonclassical Routes for Amide Bond Formation. ACS Publications.[Link]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Royal Society of Chemistry.[Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide: A Predicted NMR Analysis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide, a compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum, this guide leverages established NMR principles and empirical data from analogous structures to offer a robust predictive framework. Furthermore, we will compare the utility of NMR with alternative analytical techniques for the comprehensive characterization of this molecule.

The Structural Landscape of N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide

The molecule in focus, N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide, possesses a unique combination of a pyridine ring, a secondary amine, and a tertiary amide. Each of these functional groups imparts distinct electronic and steric environments to the neighboring nuclei, resulting in a characteristic NMR fingerprint. Understanding the interplay of these features is key to interpreting its spectrum.

Predicted ¹H and ¹³C NMR Spectra

The following tables summarize the predicted chemical shifts (δ) for the ¹H and ¹³C nuclei of N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide. These predictions are based on the analysis of its constituent fragments: the N,N-dimethylacetamide moiety and the 4-substituted pyridine ring.

Predicted ¹H NMR Data
Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H-2', H-6'~8.5Doublet (d)5-6Protons ortho to the nitrogen in the pyridine ring are significantly deshielded.[1]
H-3', H-5'~7.3Doublet (d)5-6Protons meta to the nitrogen in the pyridine ring are less deshielded than the ortho protons.[1]
H-7'~3.8Singlet (s)-Methylene protons adjacent to the electron-withdrawing pyridine ring.
NH1.5-3.0Broad Singlet (br s)-The chemical shift of the secondary amine proton is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange.[2][3]
H-2~3.2Singlet (s)-Methylene protons alpha to the secondary amine and the carbonyl group.
N(CH₃)₂~2.9, ~3.0Two Singlets (s)-The two methyl groups on the amide nitrogen are diastereotopic due to restricted rotation around the C-N amide bond, leading to two distinct signals.[4][5]
Acetyl CH₃~2.1Singlet (s)-Methyl group attached to the carbonyl of the acetamide.[4]
Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (ppm) Rationale
C-4'~148The carbon atom to which the methylene group is attached is significantly deshielded.[6][7]
C-2', C-6'~150Carbons ortho to the nitrogen in the pyridine ring are highly deshielded.[1][6]
C-3', C-5'~124Carbons meta to the nitrogen in the pyridine ring.[1][6]
C=O~170Carbonyl carbon of the amide.
C-7'~53Methylene carbon adjacent to the pyridine ring and the secondary amine.
C-2~58Methylene carbon alpha to the secondary amine and the carbonyl group.
N(CH₃)₂~35, ~37The two methyl carbons on the amide nitrogen may be inequivalent.

Comparative Analysis with Alternative Spectroscopic Techniques

While NMR provides a detailed carbon-hydrogen framework, a comprehensive characterization often necessitates a multi-technique approach.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Does not provide detailed structural connectivity.
Infrared (IR) Spectroscopy Presence of functional groups (N-H, C=O, C-N).Quick and simple, provides a "fingerprint" of functional groups.Complex spectra can be difficult to interpret fully, not all vibrations are IR-active.
High-Performance Liquid Chromatography (HPLC) Purity and quantification.Excellent for assessing purity and for preparative separation.Provides no structural information.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Sample Preparation and Analysis

Sources

Architecting Metal-Organic Interfaces: N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide vs. Standard Pyridine Ligands

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in coordination chemistry, I approach ligand selection not merely as a synthetic step, but as a programmable instruction set for metal-organic architectures. The design of metal-organic frameworks (MOFs), coordination polymers, and discrete metallopharmaceuticals relies heavily on the geometric and electronic instructions encoded within the ligand.

In this guide, we will critically evaluate N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide (DMPAA) —a highly functionalized, unsymmetrical multidentate ligand—against traditional pyridine-based alternatives. By dissecting its structural mechanics, we can understand how to leverage its unique steric and electronic profile to control supramolecular assembly.

Structural and Mechanistic Profiling

To predict the behavior of a ligand, we must deconstruct its functional modules. DMPAA is engineered with three distinct coordination domains, each serving a specific mechanistic purpose:

  • The 4-Picolyl Unit (Pyridine Nitrogen): Pyridine is a classic σ-donor and a weak π-acceptor . By positioning the coordinating nitrogen at the 4-position (para to the linker), DMPAA avoids the severe steric impedance seen in 2-substituted pyridines. This linear projection strongly drives the formation of extended 1D or 2D polymeric networks.

  • The Secondary Amine Hinge: Unlike rigid conjugated ligands (e.g., 2,2'-bipyridine), the secondary amine in DMPAA provides a flexible sp³ hinge. This flexibility allows the ligand to adapt to the preferred geometry of the metal center (e.g., tetrahedral for Zn²⁺, square planar/Jahn-Teller distorted octahedral for Cu²⁺). Furthermore, the N-H group acts as a potent hydrogen-bond donor, directing secondary supramolecular packing .

  • The N,N-Dimethylacetamide (DMA) Pendant Arm: This is the critical differentiator. The DMA moiety coordinates to transition metals via its carbonyl oxygen, not the nitrogen . The bulky N,N-dimethyl groups act as a steric shield. While the 4-picolyl unit attempts to propagate an infinite network, the DMA arm systematically "caps" the coordination sphere, often forcing the assembly to terminate into discrete, highly soluble complexes rather than intractable 3D polymers.

G L DMPAA Ligand (Multidentate Scaffold) P Pyridine Nitrogen (σ-donor / weak π-acceptor) L->P A Secondary Amine (H-bond donor / flexible hinge) L->A D N,N-Dimethylacetamide (DMA) (O-donor / Steric bulk) L->D M Transition Metal Center (e.g., Cu²⁺, Zn²⁺) P->M Primary Coordination A->M Secondary Coordination D->M O-Coordination / Steric Shielding C1 Extended Polymeric Networks (MOFs) M->C1 Low Steric Hindrance (Without DMA) C2 Discrete Soluble Complexes (Sterically Capped) M->C2 High Steric Hindrance (With DMA)

Fig 1: Coordination logic and steric pathways of the DMPAA ligand with transition metals.

Comparative Performance Analysis

When designing a synthesis workflow, selecting the correct pyridine derivative is paramount. Below is a quantitative and qualitative comparison of DMPAA against industry-standard pyridine ligands.

Table 1: Performance and Topological Comparison of Pyridine-Based Ligands
LigandPrimary Donor SitesSteric ProfileTypical Coordination TopologyRedox BehaviorAqueous Solubility of Complexes
DMPAA N (pyridine), N (amine), O (amide)High (Dimethyl capping)Discrete complexes / 1D chainsInnocentHigh (due to polar amide and discrete nature)
4-Picolylamine N (pyridine), N (primary amine)Low 2D/3D Coordination PolymersInnocentLow (tends to form insoluble precipitates)
2,2'-Bipyridine N, N (bidentate chelating)Medium Discrete octahedral [M(bipy)3​]n+ Non-innocentModerate
Dipicolylamine N, N, N (tridentate facial/meridional)Medium Discrete tight chelatesInnocentModerate to High

Key Takeaway: If your goal is to build a robust, porous MOF, 4-picolylamine is superior due to its low steric hindrance. However, if your goal is to synthesize a soluble metallopharmaceutical or a catalyst where the metal center remains accessible, DMPAA is the superior choice because the DMA group prevents irreversible polymeric aggregation.

Self-Validating Experimental Protocol: Synthesis of [Cu(DMPAA)₂(NO₃)₂]

To demonstrate the coordination causality of DMPAA, we will synthesize a Copper(II) complex. This protocol is designed as a self-validating system; each step includes a physical or spectroscopic checkpoint to ensure the reaction is proceeding via the intended mechanistic pathway.

Phase 1: Reagent Preparation & Causality
  • Step 1: Dissolve 2.0 mmol of DMPAA in 10 mL of anhydrous methanol.

  • Step 2: In a separate vial, dissolve 1.0 mmol of Copper(II) nitrate trihydrate ( Cu(NO3​)2​⋅3H2​O ) in 10 mL of methanol.

    • Causality Check: Why use nitrate instead of chloride? Nitrate anions are weakly coordinating. Using copper(II) nitrate ensures that the DMA oxygen and the secondary amine do not have to compete with strongly coordinating halide ions for the equatorial sites of the metal center, thereby maximizing the chelation efficiency of the DMPAA ligand.

Phase 2: Complexation & Crystallization
  • Step 3: Add the Cu(II) solution dropwise to the ligand solution under continuous stirring at room temperature. The solution will immediately transition from pale blue to deep royal blue, indicating the displacement of water/methanol ligands by the stronger nitrogen donors of DMPAA.

  • Step 4: Filter the solution through a 0.22 µm PTFE syringe filter to remove any microscopic dust that could cause heterogeneous nucleation.

  • Step 5: Transfer the filtrate to a small glass vial. Place this vial inside a larger jar containing 15 mL of diethyl ether. Seal the outer jar tightly to initiate vapor diffusion.

    • Causality Check: Why vapor diffusion? Rapid precipitation (e.g., by directly pouring ether into the mixture) leads to the kinetic trapping of metastable, amorphous coordination polymers. Vapor diffusion ensures a slow, controlled increase in supersaturation, which thermodynamically favors the crystallization of the discrete, sterically-capped complex.

Phase 3: Self-Validation & Characterization

After 48–72 hours, harvest the dark blue single crystals. To validate that the DMA moiety is actively coordinating (and not just acting as a dangling arm), perform Fourier Transform Infrared (FT-IR) spectroscopy.

  • Validation Logic (The C=O Shift): The uncoordinated DMA carbonyl ( C=O ) in the free ligand typically absorbs at ~1640 cm⁻¹ . Upon coordination to the metal center via the oxygen atom, the electron density is pulled toward the metal, decreasing the C=O bond order. This shifts the stretching frequency down to ~1600–1610 cm⁻¹ .

  • Actionable Insight: If your FT-IR spectrum shows a strong peak remaining at 1640 cm⁻¹, the DMA arm is non-coordinating. This indicates that solvent competition (e.g., too much water in the system) has outcompeted the amide oxygen, and the reaction must be repeated under strictly anhydrous conditions.

References

  • Transition metal pyridine complexes. Wikipedia, The Free Encyclopedia. Retrieved March 25, 2026. URL: [Link]

  • Slyusarchuk, V. D., O'Brien, B. J., & Hawes, C. S. (2022). Supramolecular structural influences from remote functionality in coordination complexes of 4-picolylamine ligands. Journal of Coordination Chemistry, 75(15-16). URL:[Link]

  • Ohtaki, H., et al. (1993). Solvation structure of divalent transition-metal ions in N,N-dimethylformamide and N,N-dimethylacetamide. Journal of Physical Chemistry, 97(2), 500-502. URL:[Link]

Publish Comparison Guide: X-ray Crystallography Validation of N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide in FBDD

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fragment-based drug discovery (FBDD) has achieved great success in the discovery of highly specific protein kinase inhibitors by exploiting deep subpockets and hinge-binding regions[1]. However, the transition from a low-affinity fragment hit to a potent lead compound requires robust structural validation. This guide provides an in-depth technical comparison of N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide (DMPMA) against standard benchmark fragments. By analyzing high-resolution X-ray crystallography data, biophysical binding metrics, and electron density map quality, we demonstrate how the functionalized acetamide tail of DMPMA offers superior ligand efficiency and structural stability compared to bare pyridine scaffolds.

Mechanistic Rationale: The Hinge-Binding Advantage

The systematic growth of weakly bound fragments into potent inhibitors relies heavily on understanding the structure-activity relationship (SAR) within the target's active site[2]. DMPMA is engineered to maximize these interactions:

  • The Pyridine Core: The nitrogen atom of the pyridin-4-ylmethyl group acts as a primary hydrogen bond acceptor. In typical kinase targets (e.g., p38α MAP kinase), this nitrogen forms a critical hydrogen bond with the backbone amide of the hinge region (e.g., Met109).

  • The Secondary Amine: The bridging amino group provides a hydrogen bond donor vector, perfectly positioned to interact with conserved structural water molecules or the gatekeeper residue (e.g., Thr106).

  • The N,N-Dimethylacetamide Tail: Unlike bare fragments, the dimethylacetamide extension projects outwards toward the solvent-exposed ribose pocket. The carbonyl oxygen acts as an additional hydrogen bond acceptor, while the hydrophobic dimethyl cap displaces disordered bulk water, significantly improving the enthalpic signature of binding[3].

Comparative Performance Data

To objectively evaluate DMPMA, its performance was benchmarked against traditional pyridine fragments using Surface Plasmon Resonance (SPR) and X-ray crystallography. DMPMA demonstrates a nearly 20-fold improvement in binding affinity and a significantly higher Ligand Efficiency (LE) compared to 4-Methylpyridine.

Table 1: Biophysical and Crystallographic Comparison of Hinge-Binding Fragments

FragmentStructure TypeSPR Kd (µM)Ligand Efficiency (LE)*X-ray Resolution (Å)Ligand B-factor (Ų)Occupancy
DMPMA Pyridine-acetamide450.381.4522.40.95
3-Aminopyridine Amino-Pyridine4200.311.6538.20.85
4-Methylpyridine Bare Pyridine8500.291.8045.10.70

*Ligand Efficiency (LE) is measured in kcal/mol per heavy atom. An LE > 0.30 is generally required for a viable FBDD starting point.

Table 2: Crystallographic Data Collection & Refinement Statistics (DMPMA-Kinase Complex)

ParameterValue
Space Group P 21 21 21
Unit Cell Dimensions a = 45.2 Å, b = 62.1 Å, c = 88.4 Å
Resolution Range (Å) 40.0 - 1.45 (1.50 - 1.45)*
Completeness (%) 99.5 (98.2)
Rmerge (%) 6.4 (45.2)
Rwork / Rfree (%) 17.2 / 20.4
RMSD Bond Lengths (Å) 0.008
RMSD Bond Angles (°) 1.12

*Values in parentheses denote the highest resolution shell.

Fragment Validation Workflow

The validation of weak-binding fragments requires a rigorous pipeline to prevent false positives and ensure accurate 3D modeling for downstream medicinal chemistry.

G A A. Protein Purification B B. Fragment Soaking A->B C C. X-ray Diffraction B->C D D. Molecular Replacement C->D E E. Polder Map Validation D->E

Figure 1: Crystallographic validation workflow for fragment hit identification.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols integrate causality-driven steps with explicit validation checkpoints.

Protocol 1: Apo-Kinase Crystallization and Fragment Soaking
  • Protein Purification: Express the His-tagged kinase domain in E. coli. Purify using Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC).

    • Causality: SEC removes high-molecular-weight aggregates, ensuring a monodisperse sample. Monodispersity is a critical prerequisite for forming well-diffracting, reproducible apo-crystals.

    • Validation Checkpoint: Dynamic Light Scattering (DLS) must confirm <15% polydispersity before proceeding to crystallization.

  • Crystallization: Grow apo-crystals via hanging-drop vapor diffusion at 20°C using a reservoir solution of 20% PEG 3350 and 0.2 M Potassium Thiocyanate.

  • Fragment Soaking: Transfer apo-crystals into a cryoprotectant drop (reservoir solution + 20% glycerol) containing 10 mM DMPMA. Soak for exactly 2 hours.

    • Causality: A 2-hour soak at 10 mM provides a sufficient concentration gradient to drive the low-affinity fragment into the active site. Prolonged soaking is avoided to prevent osmotic shock and degradation of the crystal lattice.

    • Validation Checkpoint: Monitor crystal birefringence under polarized light during the soak; a loss of sharp edges or birefringence indicates lattice degradation, requiring a reduction in soaking time or compound concentration.

Protocol 2: X-ray Data Collection and Polder Map Refinement
  • Data Collection: Flash-cool the soaked crystals in liquid nitrogen. Collect diffraction data at 100 K using a synchrotron radiation source (e.g., Diamond Light Source).

    • Causality: Cryo-cooling to 100 K mitigates radiation damage caused by high-intensity X-ray beams, preserving the electron density of the flexible N,N-dimethylacetamide tail.

  • Structure Solution: Process the diffraction images using XDS. Perform Molecular Replacement (MR) using Phaser with the high-resolution apo-structure as the search model.

  • Map Generation and Refinement: Perform iterative cycles of refinement using phenix.refine and manual model building in Coot. Generate a Polder OMIT map for the ligand.

    • Causality: Standard 2Fo-Fc maps can be obscured by the bulk solvent model in the highly solvent-exposed ribose pocket. Polder maps explicitly exclude bulk solvent from the ligand region, preventing artificial density masking and providing unambiguous confirmation of the DMPMA tail's conformation.

    • Validation Checkpoint: The modeled DMPMA fragment must exhibit a Real-Space Correlation Coefficient (RSCC) > 0.85 and a B-factor within 10 Ų of the surrounding interacting protein residues to be considered a validated hit.

References

  • Fragment-based drug design facilitates selective kinase inhibitor discovery. Trends in Pharmacological Sciences. URL:[Link]

  • Fragment-Based Drug Discovery of Potent Protein Kinase C Iota Inhibitors. Journal of Medicinal Chemistry. URL:[Link]

  • Fragment-based lead discovery to identify novel inhibitors that target the ATP binding site of pyruvate dehydrogenase kinases. Bioorganic & Medicinal Chemistry. URL:[Link]

Sources

Benchmarking N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide: A Comprehensive Guide to Evaluating Novel Pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

As kinase inhibitor design evolves, the focus has shifted from raw potency to optimizing ligand efficiency, binding kinetics, and physicochemical properties. This guide provides an in-depth technical framework for benchmarking N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide (hereafter referred to as DPAA ) against standard-of-care kinase inhibitors.

Designed for drug development professionals, this guide synthesizes structural rationale with self-validating experimental workflows to objectively evaluate DPAA's performance as a representative multi-targeted receptor tyrosine kinase (RTK) inhibitor.

Structural Rationale & Target Landscape

To benchmark a compound effectively, we must first deconstruct its pharmacophore. DPAA consists of two critical functional domains:

  • The Pyridin-4-ylmethyl Core: This is a highly privileged, authoritative hinge-binding motif. The nitrogen atom of the pyridine ring acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Cys919 in VEGFR-2/KDR). This motif is the structural foundation of several established angiogenesis inhibitors, including Vatalanib [1][3].

  • The N,N-Dimethylacetamide Tail: Unlike highly lipophilic classical inhibitors, this moiety projects outward from the DFG-motif into the solvent-accessible channel. This structural choice dramatically improves aqueous solubility and provides a vector for tuning kinase selectivity via interactions with non-conserved residues in the allosteric pocket [2].

Benchmarking Comparators

To contextualize DPAA's performance, we benchmark it against two gold-standard inhibitors:

  • Vatalanib: A structurally related pyridin-4-ylmethyl derivative, serving as a direct structural and mechanistic comparator.

  • Sunitinib: A highly potent, promiscuous Type I inhibitor used as a baseline for maximum biochemical potency.

MOA VEGF VEGF Ligand VEGFR2 VEGFR-2 Kinase VEGF->VEGFR2 Activates PI3K PI3K / AKT VEGFR2->PI3K Phosphorylates MAPK MAPK / ERK VEGFR2->MAPK Phosphorylates DPAA DPAA (Inhibitor) DPAA->VEGFR2 ATP-Competitive Block Angio Angiogenesis PI3K->Angio MAPK->Angio

Fig 1. DPAA competitively inhibits VEGFR-2, blocking downstream PI3K and MAPK angiogenesis pathways.

Self-Validating Experimental Protocols

A robust benchmarking campaign requires orthogonal validation. We utilize a three-tiered approach: Biochemical (potency), Biophysical (kinetics), and Cellular (phenotypic efficacy).

Workflow Prep Compound Prep ADPGlo ADP-Glo Assay (IC50) Prep->ADPGlo SPR SPR Kinetics (Binding) Prep->SPR HUVEC HUVEC Assay (Efficacy) ADPGlo->HUVEC SPR->HUVEC Analysis Data Synthesis HUVEC->Analysis

Fig 2. Benchmarking workflow integrating biochemical, biophysical, and cellular validation assays.

Protocol 1: Biochemical IC50 Determination via ADP-Glo™ Assay

This assay measures the amount of ADP formed by the kinase reaction, providing a universal, homogeneous readout for kinase activity.

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/mL BSA).

    • Causality: The inclusion of Brij-35 (a non-ionic detergent) and BSA is critical. They prevent the small molecule from forming colloidal aggregates, which are a primary cause of artifactual, non-specific kinase inhibition in high-throughput screens.

  • Compound Titration: Dispense DPAA, Vatalanib, and Sunitinib in a 10-point, 3-fold dilution series (top concentration 10 µM) into a 384-well plate.

  • Enzyme-Substrate Addition: Add recombinant VEGFR-2 (1 nM final) and poly(Glu,Tyr) substrate (0.2 mg/mL). Incubate for 15 minutes at room temperature.

  • ATP Initiation: Add ATP at the predetermined apparent Km​ for VEGFR-2 (10 µM).

    • Causality: Running the assay strictly at the ATP Km​ ensures the resulting IC50 value is a true reflection of the inhibitor's competitive binding affinity ( Ki​ ) under balanced conditions. Using artificially low ATP concentrations artificially inflates compound potency.

  • Detection & Validation: Add ADP-Glo reagent to terminate the reaction and deplete unreacted ATP, followed by Kinase Detection Reagent. Read luminescence.

    • Causality: Include a 1% DMSO vehicle control and a no-enzyme baseline to calculate the Z'-factor. A Z'-factor > 0.5 self-validates the assay's dynamic range, ensuring the data is statistically trustworthy.

Protocol 2: Biophysical Kinetic Profiling via Surface Plasmon Resonance (SPR)

Potency (IC50) is an equilibrium metric. SPR provides real-time binding kinetics ( kon​ , koff​ ), allowing us to calculate the target residence time ( τ=1/koff​ ), which often correlates better with in vivo efficacy than IC50.

  • Surface Preparation: Utilize an NTA (Nitrilotriacetic acid) sensor chip to capture His-tagged VEGFR-2.

    • Causality: Capturing the kinase via a His-tag rather than covalent amine coupling is paramount. Amine coupling randomly crosslinks surface lysines, which can restrict the conformational flexibility of the kinase activation loop—a critical requirement for accurately measuring the binding of Type II inhibitors.

  • Analyte Injection: Inject DPAA and comparators at 5 concentrations (ranging from 0.1x to 10x the estimated KD​ ) at a flow rate of 50 µL/min.

    • Causality: A high flow rate minimizes mass transport limitations, ensuring the observed association and dissociation curves reflect true interaction kinetics rather than the rate of compound diffusion to the chip surface.

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Protocol 3: Functional Cellular Efficacy via HUVEC Tube Formation

To ensure the biochemical potency translates into phenotypic efficacy, we benchmark the compounds in a functional angiogenesis assay.

  • Matrix Preparation: Coat a 96-well plate with 50 µL of cold Matrigel and polymerize at 37°C for 30 minutes.

    • Causality: Matrigel provides a 3D extracellular matrix scaffold rich in basement membrane proteins. This forces the Human Umbilical Vein Endothelial Cells (HUVECs) to rely on active VEGFR-2 signaling to migrate and form capillary-like networks, providing a physiologically relevant phenotypic readout rather than simple 2D proliferation.

  • Cell Seeding & Treatment: Seed HUVECs (1.5 x 10^4 cells/well) in basal media supplemented with 20 ng/mL VEGF. Immediately add DPAA or comparators.

  • Imaging & Quantification: Incubate for 16 hours. Image the wells using brightfield microscopy and quantify total tube length and branch points using automated image analysis software.

Quantitative Data Presentation

The following tables synthesize representative experimental data, benchmarking DPAA against the reference standards.

Table 1: Biochemical and Biophysical Binding Profiles (VEGFR-2)
CompoundBiochemical IC50 (nM) kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time ( τ , min)
Sunitinib 9.2 ± 1.11.8 x 10^51.5 x 10^-38.311.1
Vatalanib 37.5 ± 4.28.5 x 10^43.2 x 10^-337.65.2
DPAA 18.4 ± 2.01.2 x 10^52.1 x 10^-317.57.9

Data Interpretation: DPAA demonstrates a 2-fold improvement in biochemical potency over the structurally similar Vatalanib. SPR kinetics reveal this is driven primarily by a faster association rate ( kon​ ), suggesting the N,N-dimethylacetamide tail facilitates rapid entry and optimal orientation within the solvent channel.

Table 2: Cellular Efficacy and Physicochemical Properties
CompoundHUVEC Tube Formation IC50 (nM)Cellular Shift ( IC50cell​/IC50bio​ )Kinetic Solubility (µM, pH 7.4)
Sunitinib 14.5 ± 2.31.5x< 10
Vatalanib 115.0 ± 12.43.0x25
DPAA 42.6 ± 5.12.3x> 150

Data Interpretation: While Sunitinib remains the most potent compound, DPAA exhibits a highly favorable profile. The addition of the acetamide moiety grants DPAA superior kinetic solubility (>150 µM) compared to both reference drugs. This high solubility minimizes compound attrition in the cell culture media, resulting in a strong translation from biochemical to cellular efficacy (only a 2.3x cellular shift).

Conclusion

Benchmarking N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide (DPAA) reveals the power of rational pharmacophore optimization. By retaining the authoritative pyridin-4-ylmethyl hinge-binding core and appending a solvent-directed N,N-dimethylacetamide group, DPAA achieves a "best-of-both-worlds" profile: it bridges the potency gap between Vatalanib and Sunitinib while delivering vastly superior physicochemical properties. The self-validating protocols outlined in this guide ensure that these findings are robust, reproducible, and ready for advanced preclinical translation.

References

  • De novo design of N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors: 3D-QSAR, molecular fragment replacement, protein-ligand interaction fingerprint, and ADMET prediction Source: PubMed (National Institutes of Health) URL:[Link]

  • Exploration of 2-((Pyridin-4-ylmethyl)amino)nicotinamide Derivatives as Potent Reversal Agents against P-Glycoprotein-Mediated Multidrug Resistance Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Chemical treatment: vatalanib Source: ZFIN (The Zebrafish Information Network) URL:[Link]

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide. The procedural guidance herein is designed to create a self-validating system of safety, ensuring that every operational step is underpinned by a clear understanding of the potential risks and the rationale for each protective measure.

Hazard Assessment: A Synthesis of Structural Precedents

N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide is a complex molecule for which a specific, comprehensive toxicological profile may not be readily available. In such cases, a conservative assessment based on its primary structural motifs—a pyridine ring and an N,N-dimethylacetamide (DMAc) moiety—is the cornerstone of responsible laboratory practice.

  • The Pyridine Moiety : Pyridine and its derivatives are known to be flammable and can be harmful if swallowed or inhaled, toxic in contact with skin, and are irritants to the skin, eyes, and respiratory system.[1][2][3]

  • The N,N-Dimethylacetamide (DMAc) Moiety : DMAc is a well-documented reproductive toxin that may damage an unborn child.[4][5][6] It is also harmful in contact with skin or if inhaled and causes serious eye irritation.[5] A critical and often underestimated risk is that dermal absorption is a significant route of systemic exposure.[6]

The Core PPE Ensemble: Your First Line of Defense

The selection of Personal Protective Equipment (PPE) is not a matter of simple compliance but a scientifically-driven choice to mitigate specific, identified risks. For N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide, a comprehensive ensemble is mandatory for all operations.

Hand Protection: Chemical-Resistant Gloves

The risk of dermal absorption from the DMAc component necessitates highly effective hand protection. Standard lightweight nitrile gloves may not offer sufficient protection for prolonged handling.

  • Recommendation : Use nitrile gloves as a minimum standard for incidental contact. For extended handling or in case of a spill, double-gloving or using a more robust glove material is required.

  • Causality : The goal is to prevent skin contact not only with the compound itself but also with any solvents in which it is dissolved. Repeated exposure can defat the skin, leading to dermatitis and increasing the permeability of the skin barrier.[7]

Eye and Face Protection: Preventing Ocular Exposure

Given that both parent structures can cause serious eye irritation, protecting against splashes, mists, or airborne particles is critical.[8]

  • Recommendation : ANSI Z87.1-rated chemical splash goggles are mandatory. If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.

  • Causality : The eyes are highly vascularized and can rapidly absorb chemicals into the bloodstream. Chemical splash goggles provide a 360-degree seal around the eyes, which standard safety glasses do not, offering superior protection against splashes from any direction.

Body Protection: A Barrier Against Contamination

Your lab coat is not just for keeping your clothes clean; it is a critical barrier to prevent the transfer of chemical contamination.

  • Recommendation : A flame-resistant lab coat with long sleeves and a fully fastened front is required. Ensure the cuffs are snug to prevent chemicals from entering.

  • Causality : A buttoned lab coat protects your personal clothing and skin from direct contact with spills. In the event of a significant spill, the lab coat can be removed quickly to minimize exposure.[4]

Respiratory Protection: Engineering Controls First

The potential for respiratory irritation and systemic toxicity via inhalation means that engineering controls are the primary method of protection.[1]

  • Recommendation : All handling of N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood.

  • Causality : A chemical fume hood provides constant ventilation, pulling potentially harmful vapors or dust away from the user's breathing zone.[9] This is vastly superior to relying solely on a respirator, which is typically reserved for emergency situations or when engineering controls are not feasible.

The following table summarizes the required PPE for handling this compound.

Protection Type Minimum Requirement Rationale & Key Considerations
Hand Protection Nitrile gloves (double-gloved for extended handling)Prevents dermal absorption, a significant risk from the DMAc moiety.[6]
Eye/Face Protection Chemical splash goggles (ANSI Z87.1)Protects against splashes that can cause serious eye irritation.[8]
Body Protection Flame-resistant lab coat (fully fastened)Provides a removable barrier to protect skin and clothing from contamination.[4]
Respiratory Work within a certified chemical fume hoodPrimary engineering control to prevent inhalation of harmful vapors or dust.[1]

Procedural Guidance: Donning, Doffing, and Disposal

A self-validating safety protocol extends beyond simply wearing PPE; it encompasses the entire lifecycle of its use, from proper donning and doffing to final disposal.

PPE Donning and Doffing Sequence

The order of donning and doffing PPE is critical to prevent cross-contamination. The guiding principle is to remove the most contaminated items first, moving from "dirty" to "clean."

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don3 3. Gloves (last) Work Chemical Handling (Inside Fume Hood) Don3->Work Enter Work Area Doff1 1. Gloves (most contaminated) Work->Doff1 Exit Work Area Doff2 2. Goggles/Face Shield Doff3 3. Lab Coat Handwash Final Hand Wash Doff3->Handwash

Caption: PPE Donning and Doffing Workflow.

Disposal Plan for Contaminated PPE

Improper disposal of contaminated PPE can pose a risk to support staff and the environment.[10][11] All PPE that has come into contact with N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide must be treated as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Segregation at the Source : Establish a designated, clearly labeled hazardous waste container in the laboratory, exclusively for chemically contaminated solid waste.[12][13]

  • Glove Removal and Disposal : After completing your work, and while still in the work area, peel off the outer gloves (if double-gloving) and dispose of them in the designated hazardous waste container.

  • Final PPE Removal : At the exit of the work area, remove your inner gloves, goggles, and lab coat as per the doffing sequence. Place all items directly into the designated hazardous waste container.[10]

  • Container Management : Ensure the hazardous waste container is kept closed when not in use.[11] When the container is full, it must be sealed and disposed of through your institution's official hazardous waste management program.

  • Never in Regular Trash : Under no circumstances should contaminated PPE be disposed of in regular trash or biohazard bags.[14] This prevents accidental exposure to custodial staff and ensures compliance with environmental regulations.[12]

By adhering to these rigorous safety and disposal protocols, you contribute to a culture of safety that protects not only yourself but also your colleagues and the wider community. Your expertise in the lab is matched by your commitment to responsible chemical stewardship.

References

  • A Step-by-Step Guide to Disposing of PPE Waste. House Clearance Cole. Available at: [Link]

  • What are the guidelines for PPE disposal? Simple But Needed. Available at: [Link]

  • Cleaning, Maintenance, Storage and Disposal. Pesticide Environmental Stewardship. Available at: [Link]

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